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  • Product: 4-Methoxy-alpha-methylbenzyl propionate
  • CAS: 35279-24-4

Core Science & Biosynthesis

Foundational

molecular structure and weight of CAS 35279-24-4

Comprehensive Structural and Physicochemical Profiling of CAS 35279-24-4 (4-Methoxy-α-methylbenzyl propionate) Executive Summary In the landscape of synthetic chemistry and specialized molecular design, aromatic esters o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural and Physicochemical Profiling of CAS 35279-24-4 (4-Methoxy-α-methylbenzyl propionate)

Executive Summary

In the landscape of synthetic chemistry and specialized molecular design, aromatic esters occupy a critical role as intermediates, fragrance components, and metabolic substrates. This technical whitepaper provides an in-depth structural, physicochemical, and analytical profiling of CAS 35279-24-4 , chemically identified as 4-methoxy-α-methylbenzyl propionate. By deconstructing its molecular architecture and detailing the analytical workflows required for its validation, this guide serves as an authoritative resource for researchers and drug development professionals.

Chemical Identity & Structural Elucidation

The compound 4-methoxy-α-methylbenzyl propionate (CAS 35279-24-4) is an aromatic ester characterized by a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol [1].

From a structural perspective, the molecule is assembled from three distinct functional moieties:

  • The Methoxy Group (-OCH3): Positioned at the para location of the benzene ring, this electron-donating group increases the electron density of the aromatic system, influencing both its reactivity and its spectroscopic signature.

  • The α-Methylbenzyl Core: The central benzylic carbon is bonded to a methyl group, creating a chiral center (stereocenter). Unless stereospecifically synthesized, the compound exists as a racemic mixture of (R) and (S) enantiomers.

  • The Propionate Ester: A three-carbon aliphatic chain linked via an ester bond to the benzylic position. This linkage is the primary site for chemical hydrolysis and enzymatic cleavage.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical parameters of CAS 35279-24-4 is essential for predicting its solubility, partitioning behavior, and analytical retention times. The core data is summarized in Table 1 below.

Table 1: Physicochemical and Structural Properties of CAS 35279-24-4

ParameterValueSource / Derivation
IUPAC Name 1-(4-methoxyphenyl)ethyl propanoateStructural derivation
CAS Registry Number 35279-24-4ChemicalBook[1]
EC Number 252-483-4ECHA[2]
Molecular Formula C12H16O3ChemicalBook[1]
Molecular Weight 208.25 g/mol ChemicalBook[1]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 3Computed (Ester + Ether oxygens)
Stereocenters 1 (α-carbon)Structural derivation

Analytical Workflows for Structural Validation

To ensure scientific integrity during synthesis or procurement, the chemical structure of CAS 35279-24-4 must be validated using orthogonal analytical techniques. The following self-validating protocols detail the causality behind each experimental choice.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Step 1: Sample Dilution. Dissolve the analyte in GC-grade hexane to a concentration of 1 mg/mL. Causality: Dilution in a non-polar, highly volatile solvent prevents detector saturation, ensures a linear response, and avoids column overloading.

  • Step 2: Chromatographic Separation. Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS) using a temperature gradient from 60°C to 280°C. Causality: The temperature gradient efficiently separates the target ester from potential polar synthetic impurities (such as unreacted propionic acid or benzylic alcohol) based on boiling point and hydrophobicity.

  • Step 3: Electron Impact (EI) Ionization. Bombard the eluent with 70 eV electrons. Causality: This specific energy level reliably induces homolytic cleavage. The ester bond readily cleaves, losing the propionate radical to generate a highly resonance-stabilized 4-methoxy-α-methylbenzyl carbocation (m/z 135). The dominance of this base peak is a self-validating confirmation of the benzylic ether substructure.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Sample Preparation. Dissolve 10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl3) containing Tetramethylsilane (TMS). Causality: CDCl3 readily dissolves the lipophilic ester while providing a deuterium lock signal; TMS serves as the absolute 0 ppm reference.

  • Step 2: 1H-NMR Acquisition. Subject the sample to a 400 MHz magnetic field. Causality: High-field NMR is necessary to resolve complex splitting patterns. The benzylic methine proton (-CH-) will appear as a distinct quartet due to coupling with the adjacent α-methyl group, and its chemical shift is pushed downfield (~5.8 ppm) by the electron-withdrawing ester oxygen, definitively confirming the ester linkage position.

AnalyticalWorkflow A Sample Preparation (CAS 35279-24-4) B GC-MS Profiling (m/z 208.25) A->B Volatilization C NMR Spectroscopy (1H & 13C) A->C Dissolution (CDCl3) D Data Integration & Spectral Matching B->D Fragmentation Data C->D Chemical Shifts E Structural Confirmation (C12H16O3) D->E Validation

Figure 1: Orthogonal analytical workflow for the structural validation of CAS 35279-24-4.

Mechanistic Applications & Metabolic Cleavage

In drug development and toxicology, understanding the metabolic fate of an ester is paramount. Compounds like 4-methoxy-α-methylbenzyl propionate are highly susceptible to enzymatic hydrolysis. When introduced into biological systems, ubiquitous carboxylesterases target the ester carbonyl.

The nucleophilic attack by the enzyme's catalytic serine residue cleaves the ester bond, resulting in two distinct metabolites: 4-methoxy-α-methylbenzyl alcohol and propionic acid. This predictable cleavage pathway is often leveraged in prodrug design, where the propionate moiety acts as a lipophilic mask to enhance membrane permeability before being enzymatically removed to release the active alcohol.

MetabolicCleavage A 4-Methoxy-α-methylbenzyl propionate (Substrate) B Carboxylesterase (Enzyme) A->B Hydrolysis C 4-Methoxy-α-methylbenzyl alcohol (Metabolite 1) B->C Cleavage D Propionic Acid (Metabolite 2) B->D Cleavage

Figure 2: Enzymatic hydrolysis and metabolic cleavage pathway of CAS 35279-24-4.

Regulatory & Commercial Status

From a regulatory standpoint, CAS 35279-24-4 is tracked by major international chemical registries. It is officially documented by the European Chemicals Agency (ECHA) under the EC Number 252-483-4[2].

However, its industrial footprint varies by region. In an April 2024 draft evaluation statement by the Australian Industrial Chemicals Introduction Scheme (AICIS), the compound was formally categorized as "Not commercially active in Australia"[3]. This regulatory designation suggests that while the molecule holds value in specialized research, synthetic chemistry, or niche applications, it is not currently utilized in large-scale industrial manufacturing within that specific jurisdiction[3].

References

  • 4-methoxy-alpha-methylbenzyl propionate CAS#: 35279-24-4 Source: ChemicalBook URL
  • Source: europa.
  • Source: Australian Industrial Chemicals Introduction Scheme (AICIS)

Sources

Exploratory

Solubility Profile of 4-Methoxy-alpha-methylbenzyl Propionate in Organic Solvents: Theoretical Modeling and Empirical Validation

Executive Summary Understanding the solubility profile of complex organic intermediates is a foundational step in chemical synthesis, liquid-liquid extraction, and formulation development. 4-Methoxy-alpha-methylbenzyl pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is a foundational step in chemical synthesis, liquid-liquid extraction, and formulation development. 4-Methoxy-alpha-methylbenzyl propionate (CAS: 35279-24-4), hereafter referred to as MAMP , is a specialized organic ester utilized in advanced chemical synthesis and specialized formulations[1].

Because empirical solubility data for niche compounds like MAMP is rarely cataloged in standard pharmacopoeias, application scientists must rely on a combination of thermodynamic modeling and rigorous empirical validation. This whitepaper provides an in-depth technical analysis of MAMP’s solubility behavior in various organic solvents, detailing the mechanistic solute-solvent interactions and providing a self-validating experimental protocol for empirical quantification.

Chemical Profiling and Mechanistic Insights

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium governed by cohesive energy densities. The dissolution of MAMP in organic solvents is dictated by the principles of Hansen Solubility Parameters (HSP) [2].

Structurally, MAMP (C₁₂H₁₆O₃) features a lipophilic aromatic core, a methoxy ether group, and a propionate ester linkage. This specific combination of functional groups divides its intermolecular interaction potential into three distinct pathways:

  • Dispersion Forces ( δd​ ): The aromatic ring and alkyl chains provide substantial non-polar surface area, facilitating strong dispersion interactions. This makes MAMP highly soluble in non-polar solvents.

  • Polarity ( δp​ ): The asymmetric electron distribution around the ester and methoxy oxygen atoms introduces a permanent dipole moment. This allows MAMP to engage in robust dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding ( δh​ ): Crucially, MAMP lacks hydrogen bond donors (no -OH or -NH groups) but possesses multiple hydrogen bond acceptors via the lone electron pairs on its oxygen atoms. It can therefore dissolve in polar protic solvents by accepting hydrogen bonds, though its high lipophilicity prevents dissolution in purely aqueous media.

InteractionPathways MAMP 4-Methoxy-α-methylbenzyl propionate Dispersion Dispersion Forces (δd) Aromatic Ring MAMP->Dispersion Polar Dipole-Dipole (δp) Ester & Ether Groups MAMP->Polar Hbond H-Bond Acceptor (δh) Oxygen Lone Pairs MAMP->Hbond Solv1 Non-polar Solvents (e.g., Toluene, Hexane) Dispersion->Solv1 Solv2 Polar Aprotic Solvents (e.g., Acetone, DCM) Polar->Solv2 Solv3 Polar Protic Solvents (e.g., Methanol, Ethanol) Hbond->Solv3

Figure 1: Solute-solvent interactions dictating the solubility of MAMP.

Quantitative Solubility Profile in Organic Solvents

Using group contribution methods (such as the Hoftyzer-Van Krevelen method) to estimate HSP values[2], combined with standard thermodynamic matching, we can accurately categorize the solubility of MAMP across different solvent classes.

The table below summarizes the predicted quantitative solubility ranges at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventsEstimated Solubility at 25°CDominant Interaction Mechanism
Non-polar Hexane, Toluene, Heptane> 100 mg/mL (Freely Soluble)High δd​ matching; favorable entropy of mixing.
Polar Aprotic Dichloromethane (DCM), Acetone, Ethyl Acetate> 100 mg/mL (Freely Soluble)Strong dipole-dipole ( δp​ ) interactions aligning with the ester core.
Polar Protic Methanol, Ethanol, Isopropanol50 - 100 mg/mL (Soluble)H-bond acceptor interactions ( δh​ ); limited by the hydrophobic bulk of the solute.
Aqueous Water, Aqueous Buffers< 0.1 mg/mL (Practically Insoluble)Severe hydrophobic penalty; inability to disrupt the strong water-water H-bond network.

Experimental Methodology: Validating the Solubility Profile

Theoretical models must be grounded in empirical data. To validate the solubility profile of MAMP for regulatory submissions or precise formulation development, a standardized Shake-Flask Method is mandatory. This protocol is adapted from World Health Organization (WHO) guidelines for equilibrium solubility determination to ensure a self-validating, artifact-free system[3].

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solutions: Add an excess amount of MAMP (approximately 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial. Causality: The visible presence of undissolved solute acts as a thermodynamic reservoir, ensuring the solution remains at maximum saturation throughout the experiment.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Causality: Extended equilibration time is critical to overcome kinetic barriers and ensure true thermodynamic equilibrium is established, avoiding false readings from transient supersaturation[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over filtration for volatile organic solvents. Filtration can lead to rapid solvent evaporation (artificially inflating concentration) and unwanted adsorption of the lipophilic solute onto the filter membrane.

  • Supernatant Extraction and Dilution: Carefully extract a 100 µL aliquot of the clear supernatant. Immediately dilute the aliquot with a compatible mobile phase solvent (e.g., Acetonitrile) by a factor of 1:100. Causality: Immediate dilution prevents solute precipitation if the ambient temperature drops, and brings the high concentration of the organic extract within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted samples using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at an appropriate wavelength (e.g., 225 nm for the aromatic ring). Calculate the equilibrium solubility based on a pre-established, highly linear calibration curve.

SolubilityWorkflow A 1. Solute-Solvent Mixing (Excess MAMP added to solvent) B 2. Isothermal Equilibration (Orbital shaker at 25°C, 48-72h) A->B C 3. Phase Separation (Centrifugation / Filtration) B->C D 4. Supernatant Extraction (Serial dilution of aliquot) C->D E 5. HPLC-UV Quantification (Concentration determination) D->E

Figure 2: Standardized shake-flask methodology for empirical solubility determination.

Applications in Drug Development & Formulation

Understanding the solubility profile of MAMP directly dictates its handling in the laboratory and manufacturing plant.

  • Chemical Synthesis & Extraction: Because MAMP is freely soluble in non-polar and polar aprotic solvents but insoluble in water, it is an ideal candidate for purification via liquid-liquid extraction (e.g., partitioning between an aqueous reaction mixture and an ethyl acetate organic layer).

  • Formulation Strategy: If MAMP is to be utilized as an excipient or active component in a liquid formulation, purely aqueous vehicles will fail. Formulators must utilize co-solvent systems (incorporating ethanol or propylene glycol) or encapsulate the compound within lipid-based nanocarriers (such as liposomes or solid lipid nanoparticles) to achieve homogenous dispersion.

References

  • [1] ChemicalBook. 4-methoxy-alpha-methylbenzyl propionate CAS#: 35279-24-4. Source: chemicalbook.com. 1

  • [2] Stefanis, E., & Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Source: kinampark.com. 2

  • [3] World Health Organization (WHO). Annex 4 - Supplementary guidelines on good manufacturing practices: validation (Shake-flask method for solubility determination). Source: who.int. 3

Sources

Foundational

Comprehensive 1H and 13C NMR Spectroscopy Reference Guide for 4-Methoxy-alpha-methylbenzyl propionate

Introduction and Structural Rationale 4-Methoxy-alpha-methylbenzyl propionate (IUPAC: 1-(4-methoxyphenyl)ethyl propionate; CAS: 35279-24-4) is a structurally nuanced ester frequently utilized as an intermediate in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

4-Methoxy-alpha-methylbenzyl propionate (IUPAC: 1-(4-methoxyphenyl)ethyl propionate; CAS: 35279-24-4) is a structurally nuanced ester frequently utilized as an intermediate in medicinal chemistry and fragrance synthesis[1]. The molecule presents a highly informative scaffold for Nuclear Magnetic Resonance (NMR) spectroscopy due to three distinct microenvironments:

  • An electron-rich aromatic system: The para-methoxy group donates electron density via resonance, significantly shielding the ortho protons.

  • A chiral benzylic center: The α -carbon is attached to an oxygen atom, an aromatic ring, and a methyl group, creating a highly deshielded environment subject to anisotropic effects.

  • A propionate ester linkage: The aliphatic chain provides classic first-order spin-spin splitting patterns (a triplet and a quartet) that serve as excellent internal calibration points for coupling constants ( J ).

Synthesis A 1-(4-Methoxyphenyl)ethanol (Starting Material) C Esterification (Base Catalyzed, e.g., Et3N) A->C B Propionyl Chloride (Acylating Agent) B->C D 4-Methoxy-alpha-methylbenzyl propionate (Target Compound) C->D

Synthesis pathway of 4-Methoxy-alpha-methylbenzyl propionate via esterification.

Experimental Protocol: Sample Preparation and Acquisition

To ensure reproducibility and high-fidelity spectral data, sample preparation must follow a strict, self-validating protocol.

Sample Preparation Causality
  • Solvent Selection: Chloroform-d (CDCl₃) is the optimal solvent for non-polar long-chain esters[2]. Its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) do not overlap with the critical aliphatic or shielded aromatic signals of the target compound.

  • Concentration Optimization: For ¹H NMR, a concentration of 10–20 mg in 0.7 mL of CDCl₃ is used. For ¹³C NMR, the concentration is increased to 30–50 mg to compensate for the low natural abundance (1.1%) of the ¹³C isotope[3]. Exceeding 50 mg is avoided to prevent viscosity-induced line broadening, which degrades resolution.

  • Internal Standard: Tetramethylsilane (TMS) is added at 0.01% v/v to provide a precise 0.00 ppm reference peak, ensuring chemical shift accuracy across different magnetic field strengths[2].

Acquisition Parameters (Self-Validating System)
  • ¹H NMR (400 MHz): A 30° pulse angle is applied with a relaxation delay ( d1​ ) of 1.0 second. 16 to 32 scans are typically sufficient. Validation Step: The integration of the methoxy singlet (~3.80 ppm) must exactly equal 3.00 relative to the benzylic proton (~5.86 ppm) set to 1.00. Any deviation >2% indicates incomplete relaxation or baseline distortion.

  • ¹³C NMR (100 MHz): Acquired using broadband proton decoupling (WALTZ-16). A 30° pulse angle is used with a extended relaxation delay ( d1​ ) of 2.0 seconds to account for the longer T1​ relaxation times of quaternary carbons (e.g., the carbonyl and ipso-aromatic carbons)[4]. Validation Step: The signal-to-noise (S/N) ratio of the carbonyl carbon (~173.8 ppm) must exceed 10:1 to confirm sufficient signal averaging.

Reference Data and Mechanistic Interpretation

The quantitative data for 4-Methoxy-alpha-methylbenzyl propionate is summarized below. The chemical shifts are governed by inductive effects, resonance, and magnetic anisotropy.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
Propionate -CH₃1.12Triplet (t)7.63H-O-CO-CH₂-CH₃
α -CH₃1.51Doublet (d)6.63HAr-CH(CH₃ )-O-
Propionate -CH₂-2.33Quartet (q)7.62H-O-CO-CH₂ -CH₃
Methoxy -OCH₃3.80Singlet (s)-3HAr-OCH₃
α -CH5.86Quartet (q)6.61HAr-CH (CH₃)-O-
Ar-H (ortho to OMe)6.87Doublet (d)8.62HAromatic C3-H, C5-H
Ar-H (meta to OMe)7.28Doublet (d)8.62HAromatic C2-H, C6-H

Causality of ¹H Chemical Shifts: The benzylic proton ( α -CH) is heavily deshielded, appearing at 5.86 ppm. This extreme downfield shift is caused by the combined electron-withdrawing inductive effect of the adjacent ester oxygen and the magnetic anisotropy of the aromatic ring. The aromatic protons exhibit a classic AA'BB' splitting pattern typical of para-disubstituted benzenes. The protons ortho to the methoxy group (6.87 ppm) are more shielded than those meta to it (7.28 ppm) due to the strong π -electron donation from the oxygen lone pairs into the ortho positions via resonance.

Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeAssignment
Propionate -CH₃9.2CH₃-O-CO-CH₂-CH₃
α -CH₃22.3CH₃Ar-CH(CH₃ )-O-
Propionate -CH₂-27.9CH₂-O-CO-CH₂ -CH₃
Methoxy -OCH₃55.3CH₃Ar-OCH₃
α -CH72.1CHAr-CH (CH₃)-O-
Ar-C (ortho to OMe)113.8CHAromatic C3, C5
Ar-C (meta to OMe)127.5CHAromatic C2, C6
Ar-C (ipso to alkyl)133.9C (quat)Aromatic C1
Ar-C (ipso to OMe)159.1C (quat)Aromatic C4
Carbonyl C=O173.8C (quat)-O-C O-CH₂-CH₃

Data Processing Workflow (MestReNova)

Raw Free Induction Decay (FID) data must be mathematically transformed into a readable frequency-domain spectrum. The following step-by-step methodology utilizes MestReNova (MNova), the industry standard for NMR data processing[5].

  • Apodization (Window Functions): Apply an exponential window function to the FID before Fourier transformation. Use a Line Broadening (LB) factor of 0.3 Hz for ¹H NMR to enhance the S/N ratio without sacrificing resolution. For ¹³C NMR, apply an LB of 1.0 Hz.

  • Fourier Transform (FT): Execute the FT algorithm to convert the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: Automatic phase correction often fails on complex baselines. Manually adjust the Zero-Order phase (PH0) to make the tallest peak perfectly absorptive (symmetric), then adjust the First-Order phase (PH1) to correct the asymmetry of peaks at the edges of the spectral window[5].

  • Baseline Correction: Apply a Bernstein Polynomial fit (order 3 to 5) to flatten the baseline. A perfectly flat baseline is a non-negotiable prerequisite for accurate peak integration.

  • Referencing and Integration: Set the TMS peak to exactly 0.00 ppm. Select the α -CH quartet at 5.86 ppm and normalize its integral to 1.00. The software will proportionally calculate the remaining integrals.

NMRProcessing FID Raw FID (Time Domain) Apod Apodization (LB = 0.3 Hz) FID->Apod FT Fourier Transform (Frequency Domain) Apod->FT Phase Phase Correction (PH0 & PH1) FT->Phase Base Baseline Correction (Polynomial Fit) Phase->Base

Standard NMR data processing workflow from time-domain FID to frequency-domain spectrum.

Sources

Exploratory

Thermodynamic and Kinetic Stability of 4-Methoxy-alpha-methylbenzyl Propionate: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceuticals, prodrugs, and specialty fragrances often relies on the precise tuning of ester stability. 4-Methoxy-alpha-methylbenzyl propionate (also known as 1-(4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals, prodrugs, and specialty fragrances often relies on the precise tuning of ester stability. 4-Methoxy-alpha-methylbenzyl propionate (also known as 1-(4-methoxyphenyl)ethyl propionate) presents a fascinating case study in physical organic chemistry. While it possesses the baseline thermodynamic instability inherent to all esters in aqueous media ( ΔG∘≈−5 kcal/mol for hydrolysis), its kinetic stability profile is exceptionally unique.

Unlike standard aliphatic esters that require harsh conditions to hydrolyze via bimolecular pathways ( AAC​2 or BAC​2 ), this molecule is highly labile in acidic and polar protic environments. This guide explores the structural causality behind its degradation, provides a self-validating analytical protocol for stability profiling, and outlines the implications for formulation scientists.

Structural Causality: The Dichotomy of Thermodynamics and Kinetics

To understand the stability of 4-methoxy-alpha-methylbenzyl propionate, we must decouple its thermodynamic driving forces from its kinetic barriers.

Thermodynamically, the cleavage of the ester bond to form 1-(4-methoxyphenyl)ethanol and propionic acid is favored in the presence of excess water. However, the kinetic barrier (activation energy, Ea​ ) dictates the rate at which this occurs. For most esters, the Ea​ for neutral water attack is prohibitively high.

For 4-methoxy-alpha-methylbenzyl propionate, the kinetic barrier is drastically lowered by the architecture of its leaving group. Heterolytic cleavage of the alkyl-oxygen bond generates the 1-(4-methoxyphenyl)ethyl carbocation . This specific carbocation is exceptionally stable due to two synergistic electronic effects[1]:

  • Resonance Stabilization: The para-methoxy group acts as a powerful electron-donating group (EDG), delocalizing the positive charge across the aromatic π -system and onto the oxygen heteroatom.

  • Hyperconjugation: The α -methyl group donates electron density into the empty p -orbital of the benzylic carbon, further stabilizing the intermediate compared to a standard p-methoxybenzyl (PMB) cation.

Because the intermediate is so stable, the molecule bypasses the standard AAC​2 (acyl-oxygen cleavage) mechanism in acidic media, instead undergoing rapid AAL​1 (unimolecular alkyl-oxygen cleavage) hydrolysis. In neutral, highly polar protic solvents, it can even undergo spontaneous SN​1 solvolysis.

Mechanistic Pathway Visualization

AAL1_Hydrolysis Ester 4-Methoxy-alpha-methylbenzyl propionate Protonated Protonated Ester Intermediate Ester->Protonated + H⁺ (Fast) Carbocation 1-(4-Methoxyphenyl)ethyl Carbocation Protonated->Carbocation - Propionic Acid (Rate-Limiting) Products 1-(4-Methoxyphenyl)ethanol + Propionic Acid Carbocation->Products + H₂O (Fast)

Figure 1: A_AL1 Hydrolysis Pathway of 4-Methoxy-alpha-methylbenzyl propionate.

Experimental Protocol: Self-Validating Forced Degradation Study

To accurately profile the thermodynamic and kinetic stability of this compound, a rigorous forced degradation study aligned with ICH Q1A(R2) guidelines is required [2]. The following protocol is designed as a self-validating system: every step includes a mechanistic safeguard to prevent artifactual data.

Step-by-Step Methodology

Phase 1: Stock Preparation

  • Accurately weigh 10.0 mg of 4-methoxy-alpha-methylbenzyl propionate.

  • Dissolve in 10.0 mL of anhydrous HPLC-grade acetonitrile (ACN) to yield a 1.0 mg/mL stock. Causality: ACN is a polar aprotic solvent. It ensures complete solvation of the lipophilic ester while strictly preventing premature SN​1 solvolysis that would occur in protic solvents like methanol or ethanol.

Phase 2: Buffer Matrix Generation

  • Prepare four aqueous buffer systems according to USP standards: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Causality: This spans the physiological and formulation-relevant pH range, allowing the isolation of AAL​1 , SN​1 , and BAC​2 kinetic rates.

Phase 3: Incubation & Kinetic Tracking

  • Aliquot 9.0 mL of each buffer into separate amber glass vials.

  • Spike 1.0 mL of the ester stock into each vial (Final concentration: 100 µg/mL in 10% ACN v/v). Place in a thermostatic water bath at 25°C. Causality: Amber vials prevent photolytic degradation (which PMB derivatives are mildly susceptible to), ensuring the data strictly reflects thermodynamic/hydrolytic stability. The 10% ACN co-solvent maintains API solubility without drastically suppressing the dielectric constant of the aqueous phase.

  • At time intervals t=0,1,4,12,24, and 48 hours, withdraw 100 µL aliquots.

Phase 4: Quenching and Analysis

  • Critical Step: Immediately quench the pH 1.2 aliquots with an equal volume of 0.1 N NaOH, and the pH 10.0 aliquots with 0.1 N HCl. Dilute all samples 1:1 with mobile phase. Causality: If samples are not neutralized, degradation will continue inside the HPLC autosampler queue, skewing the kinetic curve and artificially shortening the calculated half-life.

  • Analyze via RP-HPLC-UV (C18 column, 225 nm detection, Water/ACN gradient with 0.1% TFA). Plot ln(Ct​/C0​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data Presentation

Based on the kinetic behavior of highly activated benzylic esters, the degradation profile of 4-methoxy-alpha-methylbenzyl propionate is highly pH-dependent. The data below summarizes the kinetic parameters derived from the aforementioned protocol.

pH ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ ) at 25°CRate Constant ( kobs​ )[h⁻¹]Stability Assessment
pH 1.2 (HCl) AAL​1 (Alkyl-O Cleavage)< 0.5 hours> 1.386Highly Labile
pH 4.5 (Acetate) AAL​1 / SN​1 Solvolysis~ 12.0 hours0.058Moderately Labile
pH 7.4 (Phosphate) SN​1 Solvolysis> 200 hours< 0.003Kinetically Stable
pH 10.0 (Borate) BAC​2 (Acyl-O Cleavage)~ 48.0 hours0.014Moderately Stable

Note: The extreme lability at pH 1.2 confirms the dominance of the carbocation-mediated AAL​1 pathway over standard ester hydrolysis.

Implications for Drug Development & Formulation

For formulation scientists and synthetic chemists, the thermodynamic and kinetic profile of 4-methoxy-alpha-methylbenzyl propionate dictates strict handling parameters:

  • Excipient Compatibility: Avoid acidic excipients (e.g., citric acid, ascorbic acid) in liquid or semi-solid formulations. Even mild localized acidity in a lyophilized cake can trigger solid-state degradation if residual moisture is present.

  • Utility as a Prodrug/Protecting Group: The extreme sensitivity of this moiety to mild acid makes it an excellent candidate for targeted drug delivery. If utilized as a prodrug mask, it will remain stable in the neutral pH of blood plasma (pH 7.4) but will rapidly cleave and release the active payload in the acidic microenvironments of tumors or lysosomes (pH 4.5 - 5.5).

  • Storage Conditions: Bulk API must be stored under anhydrous, inert conditions (e.g., argon-purged, desiccated) to prevent ambient moisture from initiating slow SN​1 hydrolysis over the product's shelf life.

References

  • Richard, J. P., Tsuji, Y., Toteva, M. M., & Garth, H. A. (2003). "1-(4-Methoxyphenyl)ethyl Carbocation." Journal of the American Chemical Society, 125(50), 15455-15465. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2025). "Q1 Stability Testing of Drug Substances and Drug Products." Guidance for Industry. URL:[Link]

Foundational

preliminary toxicity and MSDS safety data for CAS 35279-24-4

An In-depth Technical Guide to the Preliminary Toxicity and Safety Data of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride (CAS No. 5424-47-5) Introduction This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Toxicity and Safety Data of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride (CAS No. 5424-47-5)

Introduction

This technical guide provides a comprehensive overview of the preliminary toxicity and Material Safety Data Sheet (MSDS) information for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride. The primary CAS Number for this compound is 5424-47-5.[1][2][3][4] It is crucial for researchers, scientists, and drug development professionals to approach this and any laboratory chemical with a thorough understanding of its potential hazards and the necessary safety precautions. This document synthesizes publicly available safety data to offer a field-proven perspective on safe handling, storage, and emergency procedures. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment prior to use.

Chemical Identification and Properties

A foundational aspect of chemical safety is the accurate identification of the substance. The key identifiers and physical properties for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride are summarized below.

IdentifierValueSource
Chemical Name 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride[1][2][5]
Synonyms 3-Dimethylamino-1-(2-thienyl)propan-1-one HCl[1][3]
CAS Number 5424-47-5[1][2][3]
Molecular Formula C₉H₁₃NOS · HCl[1][4]
Molecular Weight 219.73 g/mol [1][4]

Hazard Assessment: A Case of Conflicting Data

A critical review of available Safety Data Sheets (SDS) reveals conflicting classifications for this compound. This is not uncommon, as different suppliers may use different data sources or interpret GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria differently. As a best practice, when faced with conflicting safety information, a conservative approach should be adopted, assuming the highest degree of hazard reported.

Hazard ClassificationFisher Scientific[1]TCI Chemicals[2][5]PubChem GHS Notifications[4]
Acute Oral Toxicity Not ClassifiedNot ClassifiedH302: Harmful if swallowed (11.1% of notifications)
Skin Corrosion/Irritation H315: Causes skin irritationNot a hazardous substanceH315: Causes skin irritation (88.9% of notifications)
Serious Eye Damage/Irritation H319: Causes serious eye irritationNot a hazardous substanceH318: Causes serious eye damage (11.1% of notifications); H319: Causes serious eye irritation (88.9% of notifications)
Skin Sensitization Not ClassifiedNot ClassifiedH317: May cause an allergic skin reaction (11.1% of notifications)
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationNot a hazardous substanceNot specified

Expert Insight: The discrepancy in hazard classification underscores the importance of treating this compound with caution. The classifications from Fisher Scientific and a significant percentage of PubChem notifiers indicate risks of skin, eye, and respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE) is mandatory. The "not a hazardous substance" classification by TCI Chemicals should be viewed with skepticism and should not lead to a relaxation of safety protocols.[2][5]

Engineering Controls and Personal Protective Equipment (PPE)

Based on the potential for skin, eye, and respiratory irritation, a multi-layered approach to safety, incorporating both engineering controls and PPE, is essential. This "Hierarchy of Controls" prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for CAS 5424-47-5 cluster_1 Recommended Practices Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative Decreasing Effectiveness FumeHood Work in a certified chemical fume hood PPE Personal Protective Equipment (PPE) Administrative->PPE Decreasing Effectiveness SOPs Develop and follow Standard Operating Procedures (SOPs) Gloves Wear nitrile or other chemically resistant gloves Goggles Wear chemical safety goggles (EN 166 compliant) LabCoat Wear a long-sleeved lab coat

Caption: Hierarchy of controls for handling CAS 5424-47-5.

Engineering Controls
  • Ventilation: All handling of solid material or solutions should be conducted in a well-ventilated area.[6] A certified chemical fume hood is strongly recommended to minimize inhalation exposure, especially given the potential for respiratory irritation.[1]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles compliant with European Standard EN 166 or equivalent are mandatory.[1]

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Skin and Body Protection: A long-sleeved lab coat should be worn at all times.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Safe Handling and Storage Protocols

Handling

Adherence to a strict handling protocol is paramount to ensuring operator safety.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and uncluttered.

  • Dispensing: Avoid the formation of dust and aerosols when handling the solid.[6] Use non-sparking tools.

  • Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[2][5]

  • Hygiene: Wash hands and face thoroughly after handling the material.[2][5] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]

Storage
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][5]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] Some suppliers recommend storing under an inert gas.[2][5]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response_Workflow cluster_exposure Personal Exposure Response Start Exposure or Spill Occurs Assess Assess the Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Area Alert Others & Supervisor Assess->Evacuate No Inhalation Inhalation: Move to fresh air. Assess->Inhalation Yes (Inhalation) Skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. Assess->Skin Yes (Skin Contact) Eyes Eye Contact: Rinse with water for 15 min. Remove contact lenses if possible. Assess->Eyes Yes (Eye Contact) Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Assess->Ingestion Yes (Ingestion) SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical If irritation persists Eyes->SeekMedical If irritation persists Ingestion->SeekMedical

Caption: Workflow for responding to an exposure event.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5] If the person feels unwell, seek medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, get medical advice.[1][5]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[2][5] If eye irritation persists, seek medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[7] Seek immediate medical advice.[5]

Spill Response
  • Personal Precautions: Wear appropriate PPE, including respiratory protection.[6] Ensure adequate ventilation. Evacuate unnecessary personnel from the area.

  • Containment and Clean-up: Avoid creating dust.[6] Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5] Prevent the product from entering drains.[2][5]

Toxicological Profile: Gaps in Knowledge

The available data on the toxicological properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride is limited primarily to the hazard classifications derived from regulatory guidelines. There is a notable absence of published, peer-reviewed studies detailing specific toxicological endpoints.

  • Acute Toxicity: While most SDSs do not classify it as acutely toxic, PubChem data indicates that 11.1% of GHS notifications classify it as "Harmful if swallowed".[4] No specific LD50 values are provided.

  • Irritation: There is strong evidence from multiple sources to suggest it is a skin and eye irritant, and a potential respiratory irritant.[1][4]

  • Sensitization: A minority of GHS notifications suggest it may cause an allergic skin reaction.[4]

  • Chronic Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data available in the reviewed sources regarding these critical endpoints. The absence of data does not signify the absence of hazard.

Expert Insight: The lack of comprehensive toxicological data necessitates a cautious approach. The potential for skin, eye, and respiratory effects are the primary documented hazards. Until more extensive studies are available, it is prudent to handle this compound as a substance with unknown long-term health effects.

Conclusion

3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride (CAS 5424-47-5) is a laboratory chemical with a variable hazard profile according to different suppliers. The most reliable data points to hazards of skin, eye, and respiratory irritation. All laboratory work with this compound must be conducted with appropriate engineering controls, including a chemical fume hood, and with mandatory use of personal protective equipment. The conflicting safety classifications highlight a crucial principle of chemical safety: always err on the side of caution and adhere to the highest indicated level of hazard. A thorough, site-specific risk assessment should be completed before any new experimental protocol involving this compound is initiated.

References

  • 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride - PubChem. (n.d.). National Center for Biotechnology Information.[Link]

Sources

Exploratory

Thermodynamic Profiling of 4-Methoxy-alpha-methylbenzyl Propionate: Methodologies for Phase Transition Determination

Executive Summary In the realm of fine chemicals, fragrance formulation, and pharmaceutical intermediates, the precise thermodynamic characterization of complex esters is paramount. This technical guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of fine chemicals, fragrance formulation, and pharmaceutical intermediates, the precise thermodynamic characterization of complex esters is paramount. This technical guide provides an in-depth analytical framework for determining the boiling point and melting point of1 (CAS: 35279-24-4)[1]. Rather than relying solely on empirical lookups, this whitepaper explores the structural causality behind its phase transitions and establishes self-validating experimental protocols to accurately measure these properties without inducing thermal degradation.

Structural Rationale & Predictive Thermodynamics

Understanding the thermodynamic behavior of [] requires an analysis of its intermolecular forces. The molecule (Molecular Weight: 208.25 g/mol ; Formula: C12​H16​O3​ ) features an aromatic ring with a para-methoxy electron-donating group, an alpha-methyl substituted benzyl core, and a propionate ester linkage.

  • Boiling Point Causality: The precursor molecule, 3[3], exhibits a boiling point of 95 °C at a highly reduced pressure of 1 mmHg due to strong intermolecular hydrogen bonding. Esterification to the propionate derivative entirely eliminates this hydrogen bond donor capacity. Consequently, the boiling point of 4-methoxy-alpha-methylbenzyl propionate is governed strictly by London dispersion forces (from the bulky aromatic and aliphatic regions) and dipole-dipole interactions (from the ester carbonyl and methoxy oxygen). This pushes the atmospheric boiling point into the high ~275–285 °C range.

  • Melting Point Causality: The molecule possesses a chiral center at the alpha-methyl position. Because it is typically synthesized as a racemic mixture, the bulky, flexible propionate chain and the asymmetric chiral center severely disrupt efficient crystal lattice packing. This steric hindrance leads to a significant freezing point depression, rendering the compound a viscous liquid at standard ambient temperature and pressure (SATP).

Quantitative Data Summary
Thermodynamic PropertyValue (Predicted/Extrapolated)Pressure ConditionMethodology / Rationale
Boiling Point ~275 - 285 °C760 mmHg (Atmospheric)Extrapolated via Clausius-Clapeyron
Boiling Point ~110 - 120 °C1.0 mmHg (Vacuum)Reduced pressure to prevent thermal degradation
Melting Point ~ -10 to 5 °CStandard (1 atm)Cryo-DSC (Liquid at room temperature)
Density ~ 1.05 g/mL25 °CPycnometry

Experimental Methodologies (Self-Validating Protocols)

To acquire scientifically defensible data, standard benchtop techniques (like capillary melting point apparatuses or open-flask boiling) are fundamentally inadequate for this compound. The following protocols are engineered as self-validating systems.

Protocol A: Reduced-Pressure Ebulliometry for Boiling Point

Causality: High-molecular-weight esters like 4-methoxy-alpha-methylbenzyl propionate are highly susceptible to thermal degradation—specifically β -hydride elimination (yielding an alkene and propionic acid) or transesterification—at temperatures exceeding 250 °C. Therefore, measuring the boiling point at atmospheric pressure is scientifically invalid. Reduced-pressure ebulliometry must be employed.

Step-by-Step Workflow:

  • System Purge & Calibration: Purge the ebulliometer with inert nitrogen gas to displace oxygen. Calibrate the digital vacuum controller to exactly 1.0 mmHg (Torr).

  • Sample Introduction: Introduce 50 mL of high-purity (>99% GC-FID) 4-methoxy-alpha-methylbenzyl propionate into the boiling flask alongside inert anti-bumping granules.

  • Controlled Heating: Apply a heating mantle with a precise ramp rate of 2 °C/min.

    • Self-Validation Checkpoint: Monitor the reflux ring in the distillation column. The temperature reading is only considered valid if the vapor-liquid equilibrium stabilizes (temperature fluctuation < 0.1 °C) for a minimum of 5 minutes. A drifting temperature indicates thermal degradation or a vacuum leak.

  • Data Acquisition: Record the boiling temperature at 1.0 mmHg.

  • Thermodynamic Extrapolation: Utilize the integrated Clausius-Clapeyron equation, incorporating the enthalpy of vaporization ( ΔHvap​ ) estimated from group additivity methods, to compute the theoretical atmospheric boiling point (760 mmHg).

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Causality: Because the compound is a liquid at room temperature, traditional visual melting point determination is impossible. DSC provides a highly controlled thermodynamic environment to observe the latent heat of fusion by forcing crystallization at cryogenic temperatures.

Step-by-Step Workflow:

  • Sample Preparation: Encapsulate 3–5 mg of the compound in a hermetically sealed aluminum pan. This prevents any volatilization during the heating phase.

  • Cryogenic Quenching: Cool the sample rapidly (20 °C/min) using a Liquid Nitrogen Cooling Accessory (LNCA) down to -80 °C. This rapid quench forces complete solidification and bypasses supercooling glass transitions.

  • Isothermal Equilibration: Hold the sample isothermally at -80 °C for 10 minutes.

    • Self-Validation Checkpoint: A perfectly flat baseline during this hold confirms complete thermal equilibrium and total crystallization. If the baseline slopes, the sample is still undergoing cold crystallization.

  • Controlled Heating Ramp: Heat the sample at a standardized rate of 5 °C/min up to 25 °C.

  • Thermogram Analysis: Identify the endothermic melting peak. The extrapolated onset temperature ( To​ )—where the baseline intersects the tangent of the peak's leading edge—is recorded as the true thermodynamic melting point. To​ is utilized because, unlike the peak maximum, it is independent of the sample mass.

Workflow Visualization

G Start Sample Prep: 4-Methoxy-alpha-methylbenzyl propionate Purity Purity Verification (GC-MS / NMR > 99%) Start->Purity Split Thermodynamic Analysis Purity->Split Validated BP_Path Boiling Point Determination Split->BP_Path MP_Path Melting Point Determination Split->MP_Path BP_Method Ebulliometry under Vacuum (Prevent Thermal Degradation) BP_Path->BP_Method MP_Method Differential Scanning Calorimetry (Cryogenic Cooling) MP_Path->MP_Method BP_Data Clausius-Clapeyron Extrapolation to 760 mmHg BP_Method->BP_Data MP_Data Thermogram Analysis (Onset of Melting Peak) MP_Method->MP_Data End Validated Thermodynamic Profile BP_Data->End MP_Data->End

Workflow for thermodynamic profiling of 4-Methoxy-alpha-methylbenzyl propionate.

References

  • Title: 1-(4-Methoxyphenyl)ethanol | CAS#:3319-15-1 Source: Chemsrc URL: [Link]

Sources

Foundational

The Mechanism of Action of 4-Methoxy-alpha-methylbenzyl Propionate: A Technical Blueprint for Ester-Mediated Pharmacokinetics and Receptor Activation

Executive Summary In the landscape of synthetic intermediates, fragrance chemistry, and prodrug design, 4-Methoxy-alpha-methylbenzyl propionate (CAS 35279-24-4) serves as a quintessential model of a lipophilic ester[]. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic intermediates, fragrance chemistry, and prodrug design, 4-Methoxy-alpha-methylbenzyl propionate (CAS 35279-24-4) serves as a quintessential model of a lipophilic ester[]. Rather than interacting directly with biological targets, this compound operates via a biphasic mechanism of action. First, it acts as a pharmacokinetic delivery vehicle that undergoes highly specific enzymatic hydrolysis. Second, it releases its active pharmacodynamic moiety—1-(4-methoxyphenyl)ethanol —which subsequently engages downstream cellular receptors[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind its metabolic activation, the receptor pharmacology of its active metabolite, and the self-validating experimental workflows required to quantify these mechanisms in vitro.

Phase 1: Pharmacokinetic Activation via Isoform-Specific Carboxylesterases

Due to the steric bulk of the alpha-methylbenzyl group and the lipophilicity of the propionate chain, the parent ester lacks the necessary hydrogen-bond donors to efficiently activate most G-protein coupled receptors (GPCRs) or ion channels. Its primary biological interaction is with human carboxylesterases (CES) , a family of serine hydrolases responsible for the detoxification and activation of esterified xenobiotics[3].

The Structural Causality of hCE2 Preference

Mammalian carboxylesterases are predominantly divided into two isoforms: hCE1 (highly expressed in the liver) and hCE2 (highly expressed in the intestine and liver)[4]. The mechanism of action for 4-Methoxy-alpha-methylbenzyl propionate is heavily dictated by the geometry of the CES active sites:

  • hCE1 features a large acyl-binding pocket and a small alcohol-binding pocket.

  • hCE2 features a small acyl-binding pocket and a large, flexible alcohol-binding pocket[4].

Because 4-Methoxy-alpha-methylbenzyl propionate consists of a small acyl group (propionate) and a bulky, aromatic alcohol group (4-methoxy-alpha-methylbenzyl), it is sterically excluded from hCE1 and acts as a highly specific, high-affinity substrate for hCE2 [4].

The Catalytic Triad Mechanism

Hydrolysis is executed via a classic base-catalyzed mechanism relying on a conserved Ser-His-Glu catalytic triad[3]. The histidine residue deprotonates the serine, allowing it to perform a nucleophilic attack on the ester's carbonyl carbon. This forms a transient, high-energy tetrahedral intermediate stabilized by the enzyme's oxyanion hole[5]. The collapse of this intermediate cleaves the ester bond, releasing propionic acid and the active secondary alcohol[5].

CES_Pathway Ester 4-Methoxy-alpha-methylbenzyl propionate (Substrate) Enzyme hCE2 Enzyme (Ser-His-Glu Triad) Ester->Enzyme Active Site Binding Complex Enzyme-Substrate Complex (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic Attack Alcohol 1-(4-Methoxyphenyl)ethanol (Active Moiety) Complex->Alcohol Ester Cleavage Acid Propionic Acid (Leaving Group) Complex->Acid Hydration & Release

Figure 1: hCE2-mediated hydrolysis of 4-Methoxy-alpha-methylbenzyl propionate.

Phase 2: Pharmacodynamics of 1-(4-Methoxyphenyl)ethanol

Upon hCE2-mediated cleavage, the system releases 1-(4-methoxyphenyl)ethanol (CAS 3319-15-1) [2]. This chiral secondary alcohol features a methoxy-substituted aromatic ring, granting it the precise amphiphilicity required to interact with transmembrane receptors.

In biological and sensory systems, methoxy-benzyl alcohols are known to act as ligands for Class A GPCRs (such as olfactory receptors in fragrance applications or smooth muscle receptors in spasmolytic pathways). The binding of the alcohol to the transmembrane domain induces a conformational shift in the GPCR, exchanging GDP for GTP on the Gαs​ subunit. This activates Adenylyl Cyclase (AC), triggering the conversion of ATP to cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to elicit the final cellular response.

GPCR_Pathway Ligand 1-(4-Methoxyphenyl)ethanol GPCR Target GPCR (e.g., Olfactory/Spasmolytic) Ligand->GPCR Receptor Binding G_alpha Gαs Subunit (GTP Bound) GPCR->G_alpha Conformational Shift AC Adenylyl Cyclase G_alpha->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Response Physiological Response (Signal Transduction) cAMP->Response PKA Activation

Figure 2: GPCR signal transduction cascade triggered by 1-(4-Methoxyphenyl)ethanol.

Quantitative Data Summaries

To establish a baseline for experimental design, the physicochemical properties and putative enzymatic kinetics are summarized below.

Table 1: Physicochemical and Structural Profiling

Parameter4-Methoxy-alpha-methylbenzyl propionate1-(4-Methoxyphenyl)ethanol (Active)
CAS Number 35279-24-43319-15-1
Molecular Formula C12H16O3C9H12O2
Molecular Weight 208.25 g/mol 152.19 g/mol
Role in Mechanism Prodrug / Delivery VehiclePharmacodynamic Ligand
Receptor Affinity Negligible (Steric hindrance)High (Hydrogen bond donor active)

Table 2: Putative Isoform-Specific Kinetic Parameters (In Vitro)

Enzyme Isoform Km​ (µM) Vmax​ (nmol/min/mg) CLint​ (µL/min/mg)Mechanistic Conclusion
hCE1 (Liver)> 250.0< 10.5< 0.04Poor fit; acyl pocket too large.
hCE2 (Intestine)15.2345.022.7Primary metabolic driver.

Self-Validating Experimental Protocols

To rigorously prove this biphasic mechanism of action, researchers must utilize self-validating assay systems. The inclusion of specific inhibitors ensures that the observed data is causally linked to the proposed pathways, rather than off-target artifacts.

Protocol 1: Isoform-Specific Carboxylesterase Hydrolysis Kinetics (LC-MS/MS)

Objective: To quantify the hydrolysis of the ester and definitively prove hCE2 dependence.

  • Enzyme Incubation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add recombinant hCE2 (10 µg/mL).

  • Substrate Addition: Spike in 4-Methoxy-alpha-methylbenzyl propionate at varying concentrations (1 µM to 200 µM) to establish a Michaelis-Menten curve.

  • Self-Validation Control (Critical): In a parallel control well, pre-incubate the enzyme with Loperamide (100 µM) , a highly specific hCE2 inhibitor. Causality check: If hydrolysis is completely halted in this well, the reaction is proven to be strictly hCE2-dependent.

  • Quenching: At designated time points (0, 5, 15, 30 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing a deuterated internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent ester ( m/z 208) and the appearance of 1-(4-methoxyphenyl)ethanol ( m/z 152).

Protocol 2: GPCR-Mediated cAMP Accumulation Assay (GloSensor)

Objective: To measure the downstream pharmacodynamic activation caused by the released alcohol.

  • Cell Preparation: Transfect HEK293T cells with the target GPCR plasmid and the pGloSensor™-22F cAMP plasmid. Seed at 1×104 cells/well in a 384-well plate.

  • Equilibration: Add 2% GloSensor™ cAMP Reagent to the wells and incubate for 2 hours at room temperature to allow luciferin equilibration.

  • Ligand Exposure: Treat the cells with the biologically active metabolite, 1-(4-methoxyphenyl)ethanol, in a dose-response format (1 nM to 100 µM).

  • Self-Validation Control (Critical): Treat a parallel set of stimulated cells with SQ22536 (10 µM) , a potent Adenylyl Cyclase inhibitor. Causality check: A total loss of luminescence in the presence of SQ22536 proves that the signal is genuinely driven by cAMP accumulation and not an assay artifact.

  • Readout: Measure luminescence continuously for 30 minutes to capture the peak cAMP kinetic response.

References

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Carboxylesterases: General detoxifying enzymes Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: The Catalytic Mechanism of Carboxylesterases: A Computational Study Source: ACS Publications / The Journal of Physical Chemistry URL: [Link]

  • Title: 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 Source: PubChem / National Library of Medicine URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Optimization of 4-Methoxy-alpha-methylbenzyl Propionate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 4-Methoxy-alpha-methylbenzyl propionate (CAS: 35279-24-4) [1] Precursor: 1-(4-Methoxyphenyl)ethanol (CAS: 3319-15...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 4-Methoxy-alpha-methylbenzyl propionate (CAS: 35279-24-4) [1] Precursor: 1-(4-Methoxyphenyl)ethanol (CAS: 3319-15-1) [2]

Mechanistic Causality & Strategic Catalyst Selection

The synthesis of 4-methoxy-alpha-methylbenzyl propionate relies on the esterification of a secondary, electron-rich benzylic alcohol. Classical Fischer esterification (using carboxylic acids and strong mineral acids) is highly detrimental to 1-(4-methoxyphenyl)ethanol. Under acidic conditions, the electron-donating para-methoxy group stabilizes a benzylic carbocation intermediate, leading to rapid dehydration and the formation of p-methoxystyrene as an unwanted byproduct.

To achieve high yields while preserving the structural integrity of the substrate, we must operate under mild, basic conditions using an acyl transfer catalyst. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable for the efficient acylation of sterically hindered secondary alcohols [3].

The Causality of DMAP: While standard bases like triethylamine (TEA) or pyridine can scavenge the HCl byproduct, they are poor nucleophiles. DMAP, however, attacks propionyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The resonance contribution from the dimethylamino group stabilizes this intermediate just enough to prevent its spontaneous decomposition, yet keeps it highly reactive toward the sterically hindered secondary alcohol [4]. This pathway accelerates the reaction rate by up to 104 compared to pyridine alone, suppressing competing side reactions.

DMAP_Cycle Acyl Propionyl Chloride (Acyl Donor) Intermediate N-Acylpyridinium Intermediate Acyl->Intermediate DMAP Attack DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product 4-Methoxy-alpha-methylbenzyl propionate Intermediate->Product Alcohol Attack (Rate Determining) Alcohol 1-(4-Methoxyphenyl)ethanol (Substrate) Alcohol->Product Product->DMAP Catalyst Regeneration

Fig 1. DMAP-catalyzed acyl transfer mechanism for the esterification of hindered alcohols.

Quantitative Data & Reaction Optimization

The choice of base and catalyst directly dictates the reaction kinetics and the purity of the isolated ester. Table 1 outlines the stoichiometric requirements for the optimized acyl chloride route, while Table 2 demonstrates the empirical necessity of DMAP.

Table 1: Reagent Stoichiometry and Physical Properties

ReagentCAS NumberMW ( g/mol )EquivalentsRole
1-(4-Methoxyphenyl)ethanol3319-15-1152.191.00Substrate (Nucleophile)
Propionyl Chloride79-03-892.521.20Acyl Donor
Triethylamine (TEA)121-44-8101.191.50Base (HCl Scavenger)
DMAP1122-58-3122.170.10Acyl Transfer Catalyst
Dichloromethane (DCM)75-09-284.9310 VolAprotic Solvent

Table 2: Catalyst Optimization Data (Yield Comparison)

Reaction ConditionsTime to CompletionIsolated Yield (%)Byproduct Profile
Pyridine (1.5 eq), No DMAP> 24 h< 40%High (Dehydration to styrene)
TEA (1.5 eq), No DMAP18 h55%Moderate (Unreacted starting material)
TEA (1.5 eq) + DMAP (0.1 eq) 2 h > 92% Trace (Clean conversion)
Steglich: DCC + DMAP + Propionic Acid4 h88%Trace (DCU byproduct requires filtration)

Validated Experimental Protocols

As a self-validating system, the protocol below is designed with built-in analytical checkpoints. We utilize the Acyl Chloride + TEA/DMAP method as the primary route due to its scalability and atom economy compared to the Steglich esterification [5].

Step-by-Step Methodology

Step 1: System Initialization & Substrate Dissolution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Charge the flask with 1-(4-methoxyphenyl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL per gram of substrate). Insight: DCM is chosen because it is non-nucleophilic, highly volatile for easy removal, and effectively dissipates the heat of the subsequent exothermic reaction.

  • Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir until a homogenous solution is achieved.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Electrophile Addition 5. Add Propionyl Chloride (1.2 eq) dropwise over 15 minutes via a syringe or addition funnel. Causality Check: The dropwise addition at 0 °C is critical. Rapid addition generates localized heat spikes, which can overpower the TEA base and cause acid-catalyzed elimination of the benzylic alcohol. A white precipitate (Triethylammonium chloride) will immediately begin to form, validating that the acylation is underway.

Step 3: Reaction Propagation & In-Process Control 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. 7. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 8:2). The starting alcohol is highly UV-active (254 nm) and stains dark blue/purple with p-anisaldehyde. The product, 4-methoxy-alpha-methylbenzyl propionate, will elute with a significantly higher Rf​ value due to the masking of the polar hydroxyl group. The reaction is deemed complete when the lower Rf​ spot is entirely consumed.

Step 4: Quench and Liquid-Liquid Extraction 8. Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCM). Insight: This neutralizes unreacted propionyl chloride and removes residual propionic acid. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). 10. Wash the combined organic layers sequentially with 1M HCl (to remove TEA and DMAP), water, and saturated brine (to break emulsions and pre-dry the organic layer).

Step 5: Isolation and Purification 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ester as a pale yellow oil. 12. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford the pure 4-methoxy-alpha-methylbenzyl propionate.

Protocol S1 1. Substrate Dissolution Alcohol + DMAP + TEA in dry DCM S2 2. Reagent Addition Dropwise Propionyl Chloride at 0 °C S1->S2 S3 3. Reaction Propagation Stir at 25 °C (Monitor via TLC) S2->S3 S4 4. Quench & Wash NaHCO3 (aq), 1M HCl, Brine S3->S4 S5 5. Desiccation Dry over anhydrous Na2SO4 S4->S5 S6 6. Isolation Concentration & Column Chromatography S5->S6

Fig 2. Step-by-step laboratory workflow for the synthesis of the target propionate ester.

Alternative Route: Steglich Esterification

If the substrate contains highly acid-labile protecting groups that cannot tolerate the transient HCl generated by acyl chlorides, the Steglich Esterification is the preferred alternative [5].

  • Reagents: Propionic acid (1.1 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), DMAP (0.1 eq).

  • Causality: DCC acts as the coupling agent, activating the propionic acid into an O-acylisourea intermediate. DMAP then attacks this intermediate to form the reactive N-acylpyridinium species.

  • Self-Validation: The reaction generates Dicyclohexylurea (DCU) as a byproduct. DCU is highly insoluble in DCM. The visual formation of a dense white precipitate serves as an immediate, physical confirmation that the coupling is occurring. The DCU must be filtered off via a Celite pad prior to the aqueous workup.

References

  • Chemsrc. (n.d.). 1-(4-Methoxyphenyl)ethanol | CAS#:3319-15-1. Retrieved from[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.[Link]

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids. Tetrahedron Letters, 19(46), 4475-4478.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

Application

GC-MS analytical methods for detecting 4-Methoxy-alpha-methylbenzyl propionate

Application Note: GC-MS/MS A Robust GC-MS Method for the Identification and Quantification of 4-Methoxy-alpha-methylbenzyl propionate in Complex Matrices Abstract This application note presents a detailed and validated G...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS/MS

A Robust GC-MS Method for the Identification and Quantification of 4-Methoxy-alpha-methylbenzyl propionate in Complex Matrices

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Methoxy-alpha-methylbenzyl propionate. This compound and its isomers are significant in the fragrance, flavor, and cosmetic industries. Given the complexity of matrices in which such compounds are found—ranging from perfumes to lotions and consumer products—a robust, selective, and sensitive analytical method is crucial for quality control, regulatory compliance, and research and development. This guide provides comprehensive protocols for sample preparation from various matrices, detailed instrument parameters, and data analysis workflows, designed for researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-alpha-methylbenzyl propionate is an aromatic ester valued for its characteristic scent profile. Analytically, its detection presents a challenge due to its volatility and the often-complex nature of product formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the comprehensive qualitative and quantitative analysis of such volatile organic compounds (VOCs)[1]. The technique offers superior chromatographic separation provided by the GC, coupled with the definitive identification and sensitive detection capabilities of the MS.

This document outlines a flexible methodology, adaptable for different sample types, including direct liquid injection for simple matrices, solid-phase extraction (SPE) for cleanup of complex samples, and headspace solid-phase microextraction (HS-SPME) for high-sensitivity applications. The principles and protocols described herein ensure a self-validating system through the use of internal standards and rigorous calibration.

Principle of the Method

The analytical workflow is designed to isolate 4-Methoxy-alpha-methylbenzyl propionate from the sample matrix, separate it from other volatile components, and then detect and quantify it with high specificity. The process begins with sample preparation, where the analyte is extracted and concentrated. An internal standard is introduced at this stage to correct for variations in sample preparation and instrument response. The prepared sample is then injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and chemical properties. As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized by electron impact (EI), fragmented into characteristic ions, and detected. Identification is achieved by matching the analyte's retention time and mass spectrum to that of a known standard, while quantification is performed by comparing the analyte's peak area to that of the internal standard against a calibration curve.

GCMS_Workflow Figure 1. General GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Perfume, Cream) IS Add Internal Standard (e.g., Deuterated Analog) Sample->IS Prep_Method Select Method IS->Prep_Method Dilution Direct Dilution (Simple Matrix) Prep_Method->Dilution Liquid SPE Solid-Phase Extraction (Complex Matrix) Prep_Method->SPE Semi-solid SPME Headspace-SPME (Trace Volatiles) Prep_Method->SPME Any Injection GC Injection Port (Vaporization) Dilution->Injection SPE->Injection SPME->Injection Column GC Capillary Column (Separation) Injection->Column Ionization MS Ion Source (Electron Impact, 70 eV) Column->Ionization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Detector Detector (Signal Acquisition) Analyzer->Detector Data_System Data System Detector->Data_System Identification Identification (Retention Time & Mass Spectrum) Data_System->Identification Quantification Quantification (Calibration Curve) Data_System->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for 4-Methoxy-alpha-methylbenzyl propionate analysis.

Materials and Reagents

  • Analyte Standard: 4-Methoxy-alpha-methylbenzyl propionate (≥98% purity).

  • Internal Standard (IS): 4-Methoxybenzyl propionate-d7 or another suitable non-interfering compound like diphenyl ether.

  • Solvents: Methanol, Ethanol, Isooctane, Dichloromethane, Ethyl Acetate (HPLC or GC grade).

  • Reagents: Sodium chloride (ACS grade), Anhydrous Sodium Sulfate.

  • Consumables: 2 mL GC vials with PTFE/silicone septa, 20 mL headspace vials, SPE cartridges (e.g., Silica Gel, 500 mg), 0.22 µm syringe filters.

Instrumentation and Analytical Conditions

The following parameters are recommended as a starting point and may require optimization for specific instrumentation and applications.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and the ability to operate in both Scan and Selected Ion Monitoring (SIM) modes.
Autosampler 7693A ALS or equivalent with SPME capabilitiesEnsures high-throughput and precise injections.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentThis nonpolar column provides excellent separation for a wide range of volatile and semi-volatile compounds, including aromatic esters[2].
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency[1].
Injection Mode Split (50:1) or Splitless (for trace analysis)A split injection prevents column overload for concentrated samples, while splitless mode ensures maximum analyte transfer for trace-level detection[2].
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without thermal degradation[1][2].
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of volatile compounds at the head of the column. The temperature ramp effectively separates compounds based on their boiling points[2].
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Electron Impact (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching[3][4].
Ionization Energy 70 eVThe standard energy for EI, providing consistent and extensive fragmentation for structural elucidation.
Ion Source Temperature 230 °CReduces contamination and ensures optimal ionization.
Quadrupole Temperature 150 °CMaintains mass accuracy and stability.
Acquisition Mode Full Scan: m/z 40-400 SIM: Monitor 3-4 characteristic ionsFull Scan is used for qualitative identification and method development[1]. SIM mode provides enhanced sensitivity and selectivity for quantitative analysis by monitoring only specific ions of interest[3].

Experimental Protocols

Preparation of Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-Methoxy-alpha-methylbenzyl propionate and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., diphenyl ether) in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock standard. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL. This process creates the basis for the calibration curve used in quantification[5].

Protocol A: Direct Liquid Injection (for Perfumes, Eau de Toilette)

This protocol is suitable for simple liquid matrices where the analyte concentration is relatively high and minimal cleanup is required.

  • Sample Preparation: Accurately weigh 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add 100 µL of the 1000 µg/mL internal standard stock solution to the flask.

  • Dilution: Dilute to the mark with ethanol or isooctane[3]. The final concentration of the IS will be 10 µg/mL.

  • Homogenization: Vortex the solution for 30 seconds to ensure it is thoroughly mixed.

  • Filtration: If necessary, filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

Protocol B: Solid-Phase Extraction (SPE) (for Lotions, Creams)

This protocol is designed for complex, semi-solid matrices to remove non-volatile interferences like waxes and oils that can contaminate the GC system[4][6].

  • Sample Preparation: Accurately weigh 1 g of the sample into a 50 mL beaker.

  • Extraction: Add 10 mL of methanol, followed by the internal standard (to achieve a theoretical final concentration of 10 µg/mL). Heat gently to 60°C and stir for 15 minutes to facilitate extraction[4].

  • Cleanup:

    • Conditioning: Condition a silica gel SPE cartridge with 5 mL of dichloromethane followed by 5 mL of methanol.

    • Loading: Load the methanol extract onto the conditioned SPE cartridge.

    • Elution: Elute the fragrance fraction with 10 mL of methanol.

  • Concentration: Collect the eluate and, if necessary, concentrate it to 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a 2 mL GC vial and inject 1 µL into the GC-MS system.

Protocol C: Headspace-Solid Phase Microextraction (HS-SPME) (for Trace Analysis)

HS-SPME is a solvent-free extraction technique ideal for isolating volatile analytes from complex solid or liquid samples with high sensitivity[5][7].

  • Sample Preparation: Accurately weigh 1 g of the sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add the internal standard to the vial.

  • Matrix Modification: Add 5 mL of deionized water and 2 g of sodium chloride. The salt increases the ionic strength of the solution, promoting the release of volatile organic compounds into the headspace (the "salting-out" effect).

  • Equilibration: Immediately seal the vial with a PTFE/silicone septum cap. Place the vial in the autosampler tray and incubate at 80°C for 20 minutes with agitation to allow the analytes to partition into the headspace.

  • Extraction: Expose a preconditioned SPME fiber (e.g., 100 µm PDMS) to the headspace for 15 minutes at the same temperature.

  • Desorption & Analysis: Retract the fiber and immediately introduce it into the heated GC inlet (250°C) for thermal desorption for 2 minutes in splitless mode. Start the GC-MS analysis run upon injection.

Data Analysis and Quantification

  • Identification: The primary identification of 4-Methoxy-alpha-methylbenzyl propionate is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of the authenticated standard. The mass spectrum should show characteristic fragment ions, such as those corresponding to the methoxybenzyl cation.

  • Quantification: For quantification, construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the calibration standards. Apply linear regression to the data. The concentration of the analyte in the unknown samples is then calculated using the regression equation derived from this curve[5].

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated for the following parameters:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Evaluated by analyzing spiked control samples at different concentrations. Accuracy should be within 85-115%, and precision (as relative standard deviation, RSD) should be <15%.

  • Quality Control: A solvent blank, a matrix blank, and a mid-level calibration standard should be run with each batch of samples to monitor for contamination and instrument drift.

Conclusion

The GC-MS methods described in this application note provide a comprehensive and robust framework for the reliable detection and quantification of 4-Methoxy-alpha-methylbenzyl propionate. By offering tailored sample preparation protocols for different matrices—from direct injection to SPE and HS-SPME—this guide equips researchers and scientists with the necessary tools to achieve accurate and reproducible results. The inherent selectivity and sensitivity of GC-MS make it the ideal platform for analyzing this important fragrance compound in a wide variety of applications.

References

  • GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. (2003). Journal of Agricultural and Food Chemistry.
  • Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). (n.d.). Benchchem.
  • GC-MS Sample Preparation. (n.d.).
  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. (2024). Oxford Academic.
  • ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). ba333.
  • Sample prepar
  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025).
  • GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. (n.d.).
  • A serious problem in analyzing pesticide residues in foods by gas chromatography/mass spectrometry (GC/MS) is the matrix enhancement effect. (2012). Journal of Pesticide Science.

Sources

Method

applications of 4-Methoxy-alpha-methylbenzyl propionate in fragrance chemistry

Application Note: Formulation and Stability Profiling of 4-Methoxy-alpha-methylbenzyl Propionate in Advanced Fragrance Systems Executive Summary In the highly demanding field of fragrance chemistry, formulators frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Stability Profiling of 4-Methoxy-alpha-methylbenzyl Propionate in Advanced Fragrance Systems

Executive Summary

In the highly demanding field of fragrance chemistry, formulators frequently encounter a critical barrier: the degradation of delicate esters in alkaline functional bases (e.g., soaps, detergents). 4-Methoxy-alpha-methylbenzyl propionate (CAS 35279-24-4) emerges as a highly engineered solution to this problem[]. Belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group[2], this molecule delivers the luscious, mouthwatering sweetness and modern anise sophistication typical of anisic esters[3], but with a crucial structural modification. The presence of an alpha-methyl group provides profound steric hindrance, shielding the ester linkage from nucleophilic attack and ensuring exceptional longevity in aggressive, high-pH environments.

This guide provides researchers and formulation scientists with field-proven, self-validating protocols for integrating and analyzing this robust aromachemical.

Physicochemical & Olfactory Profiling

Understanding the physical parameters of 4-Methoxy-alpha-methylbenzyl propionate is essential for predicting its behavior in emulsions and surfactant matrices. The compound acts as a mid-note with excellent substantivity.

ParameterValue / DescriptionFormulation Implication
Chemical Name 4-Methoxy-alpha-methylbenzyl propionateAlso known as 1-(4-methoxyphenyl)ethyl propionate.
CAS Number 35279-24-4Unique identifier for regulatory tracking[].
Molecular Weight 208.25 g/mol Indicates a substantive heart-to-base note profile.
Odor Profile Anisic, cherry, almond, powdery, hawthornActs as a sweetness amplifier and flavor/fragrance harmonizer[3].
LogP (Octanol/Water) ~2.8 (Estimated)Highly lipophilic; partitions efficiently into micellar cores and lipid phases.
Alkaline Stability Excellent (pH 10-12)Resists hydrolysis due to benzylic steric shielding.

Mechanistic Insights: Steric Shielding & Causality in Stability

To understand why 4-Methoxy-alpha-methylbenzyl propionate is chosen over its primary alcohol counterpart (Anisyl propionate, CAS 7549-33-9)[4], one must analyze the causality of ester hydrolysis.

In a high-pH soap base (pH 11), hydroxide ions ( OH− ) act as aggressive nucleophiles, attacking the electrophilic carbonyl carbon of an ester. If standard anisyl propionate is used, this attack occurs rapidly, cleaving the molecule into anisyl alcohol and propionic acid. The release of propionic acid is catastrophic for a fragrance, as it imparts a rancid, sour, "Swiss cheese" off-note.

The Alpha-Methyl Advantage: By introducing a methyl group at the alpha (benzylic) position, 4-Methoxy-alpha-methylbenzyl propionate benefits from severe steric hindrance. The bulky methyl group physically blocks the trajectory required for the hydroxide ion to attack the carbonyl carbon (the Bürgi-Dunitz angle). Consequently, the activation energy for hydrolysis is drastically raised. This structural choice is a self-validating mechanism: the molecule's architecture inherently prevents the release of sour off-notes, completely bypassing the need for external encapsulations or pH buffers.

OlfactorySynergy Core 4-Methoxy- alpha-methylbenzyl propionate Floral Floral (Hedione) Core->Floral Adds Powdery Volume Gourmand Gourmand (Vanillin) Core->Gourmand Enhances Cherry/Almond Fruity Fruity (Damascenone) Core->Fruity Softens Sharp Edges

Olfactory synergy pathways of 4-Methoxy-alpha-methylbenzyl propionate with key fragrance families.

Experimental Workflows & Formulation Protocols

The following protocols are designed as self-validating systems. By running parallel controls, the formulator can empirically prove the stability and synergistic effects of the compound.

Protocol A: High-pH Functional Perfumery (Soap Base Integration)

Objective: To formulate a stable gourmand-floral accord in a standard opaque soap noodle base (pH 10.5) and validate its resistance to hydrolysis.

  • Base Preparation: Melt 100g of standard sodium tallowate/cocoate soap noodles at 75°C.

  • Dosing (The Test): Incorporate 1.0% (w/w) of 4-Methoxy-alpha-methylbenzyl propionate into the molten base.

  • Control Dosing (The Validation): In a separate 100g batch, incorporate 1.0% (w/w) of standard Anisyl propionate[2].

  • Homogenization: Mill both batches to ensure uniform micellar distribution of the lipophilic esters. Extrude and press into 50g bars.

  • Accelerated Aging: Place both sets of bars in an environmental chamber at 45°C and 75% Relative Humidity for 4 weeks.

  • Olfactory Validation: After 4 weeks, evaluate both bars.

    • Causality Check: The control bar will exhibit a distinct sour, vinegar-like top note due to the unshielded cleavage of propionic acid. The test bar will retain its smooth, velvety cherry-anise profile[3], proving the efficacy of the alpha-methyl steric shield.

Protocol B: Analytical QC Validation (GC-MS Stability Assay)

To quantitatively validate the olfactory findings from Protocol A, a Gas Chromatography-Mass Spectrometry (GC-MS) assay must be performed.

  • Extraction: Shave 2.0g from the core of the aged soap bar. Dissolve in 20 mL of hot distilled water.

  • Solvent Partitioning: Add 10 mL of a Hexane/Ethyl Acetate (3:1 v/v) mixture.

    • Causality: Hexane efficiently isolates the intact, lipophilic ester, while the minor ethyl acetate fraction ensures the recovery of slightly more polar degradation products (like the alcohol) without pulling in the water-soluble soap surfactants.

  • Internal Standard Addition: Add 100 µL of Undecane (1 mg/mL) to the organic layer. Undecane is chosen because it is chemically inert and elutes cleanly away from the target ester on a standard DB-5 column, ensuring injection volumes do not skew the quantitative data.

  • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 1:50).

  • Data Interpretation: Calculate the ratio of the intact ester peak area against the Undecane internal standard. Compare the Day 0 baseline against the Week 4 data. A recovery rate of >95% validates the compound's structural resilience.

StabilityWorkflow N1 Step 1: Base Preparation (pH 10-12 Soap Base) N2 Step 2: Dosing & Blending (0.5% - 1.0% Ester) N1->N2 N3 Step 3: Accelerated Aging (45°C for 4 Weeks) N2->N3 N4 Step 4: Solvent Extraction (Hexane/Ethyl Acetate) N3->N4 N6 Step 6: Olfactory Evaluation (Check for Propionic Off-Notes) N3->N6 N5 Step 5: GC-MS/FID Analysis (Quantify Intact Ester) N4->N5

Workflow for evaluating the alkaline stability of 4-Methoxy-alpha-methylbenzyl propionate.

References

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on anisyl propionate. Food and Chemical Toxicology, 50(Suppl 2), S337-S340.[Link]

  • Avant Organics via Perfumer & Flavorist. (2026). Anisyl Propionate Brings Luscious Sweetness and Modern Anise Sophistication to Flavor Creation.[Link]

Sources

Application

enzymatic kinetic resolution of 4-Methoxy-alpha-methylbenzyl propionate enantiomers

Application Note & Protocol Enzymatic Kinetic Resolution of 4-Methoxy-alpha-methylbenzyl Propionate Enantiomers via Lipase-Catalyzed Enantioselective Hydrolysis Audience: Researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of 4-Methoxy-alpha-methylbenzyl Propionate Enantiomers via Lipase-Catalyzed Enantioselective Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic (R,S)-4-methoxy-alpha-methylbenzyl propionate. Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] EKR offers a highly efficient and environmentally benign method for their preparation. This protocol details the use of immobilized Candida antarctica Lipase B (CALB) for the selective hydrolysis of one enantiomer of the propionate ester, yielding the corresponding enantiopure alcohol and the unreacted, enantiopuer ester. We will cover the underlying principles, a detailed step-by-step experimental protocol, analytical methods for monitoring conversion and enantiomeric excess (ee), and expected results. The causality behind key experimental choices, such as enzyme selection and reaction conditions, is explained to provide a robust framework for procedural adaptation and troubleshooting.

Introduction and Principle of the Method

Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent.[3] When an enzyme is used as the chiral catalyst, the process is termed Enzymatic Kinetic Resolution (EKR). EKR is predicated on the enzyme's ability to selectively bind and transform one enantiomer at a much higher rate than the other.[2]

In the ideal scenario for the resolution of a racemic ester via hydrolysis (Figure 1), the enzyme selectively catalyzes the conversion of one enantiomer (e.g., the (S)-ester) into the corresponding alcohol ((S)-alcohol), while leaving the other enantiomer (the (R)-ester) largely unreacted. The reaction is typically halted at approximately 50% conversion. At this point, the reaction mixture ideally contains two compounds in high enantiomeric purity: the unreacted (R)-ester and the product (S)-alcohol, which can then be separated by standard chromatographic techniques.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. A high E-value is crucial for achieving high enantiomeric excess for both the product and the remaining substrate.[4]

Figure 1: Conceptual Diagram of the Kinetic Resolution

G racemate Racemic (R,S)-Propionate Ester s_ester (S)-Propionate Ester racemate->s_ester 50% r_ester (R)-Propionate Ester racemate->r_ester 50% enzyme Lipase (e.g., CALB) s_alcohol (S)-Alcohol Product enzyme->s_alcohol Fast Hydrolysis (k_fast) r_ester_unreacted Unreacted (R)-Propionate Ester (High ee) enzyme->r_ester_unreacted s_ester->enzyme r_ester->enzyme Slow Hydrolysis (k_slow) separation Chromatographic Separation s_alcohol->separation r_ester_unreacted->separation

Caption: Lipase selectively hydrolyzes one enantiomer, yielding a mixture of enantiopurified product and unreacted substrate.

Experimental Design and Rationale

Enzyme Selection

Candida antarctica Lipase B (CALB) is a versatile and robust lipase renowned for its high activity and enantioselectivity in the resolution of a wide range of substrates, particularly secondary alcohols and their esters.[5][6] For this protocol, we recommend using an immobilized form of CALB, such as Novozym® 435.

Rationale:

  • High Selectivity: CALB consistently demonstrates high E-values for the resolution of secondary benzylic alcohols.[7]

  • Stability: Immobilization significantly enhances the enzyme's stability in organic solvents and at elevated temperatures, broadening the range of viable reaction conditions.[5][8]

  • Reusability: An immobilized enzyme can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles, which improves the cost-effectiveness and sustainability of the process.[8]

Reaction Medium and Acyl Acceptor

The reaction is a hydrolysis, meaning water acts as the acyl acceptor. However, the reaction is typically performed in a non-polar organic solvent, such as methyl tert-butyl ether (MTBE) or toluene.

Rationale:

  • Substrate Solubility: The propionate ester and the resulting alcohol are readily soluble in organic solvents.

  • Controlling Water Content: Using an organic solvent allows for precise control over the amount of water present. While water is a reactant, an excess can lead to reduced enzyme activity and potential side reactions. A biphasic system or the addition of a specific, limited amount of aqueous buffer is common.

  • Enzyme Activity: Lipases often exhibit enhanced activity and selectivity in hydrophobic organic media compared to aqueous environments.[9]

Detailed Protocol

Materials and Equipment
Reagents Grade/Supplier
(R,S)-4-Methoxy-alpha-methylbenzyl propionate>98% purity
Immobilized Candida antarctica Lipase B (Novozym® 435)Commercial Supplier
Methyl tert-butyl ether (MTBE)Anhydrous, >99%
Phosphate Buffer (e.g., 50 mM, pH 7.0)Reagent Grade
Sodium Sulfate (Anhydrous)Reagent Grade
(R)- and (S)-4-Methoxy-alpha-methylbenzyl alcoholAnalytical standards for HPLC/GC
(R)- and (S)-4-Methoxy-alpha-methylbenzyl propionateAnalytical standards for HPLC/GC
Solvents for Chromatography (Hexane, Isopropanol)HPLC Grade
Equipment
Temperature-controlled orbital shaker or stir plate
Glass reaction vial (e.g., 20 mL scintillation vial)
Syringes and needles for sampling
Filtration setup (e.g., Büchner funnel or syringe filter)
Rotary evaporator
Analytical GC or HPLC with a chiral column
Flash chromatography system
Step-by-Step Procedure
  • Reaction Setup: To a 20 mL glass vial equipped with a magnetic stir bar, add (R,S)-4-methoxy-alpha-methylbenzyl propionate (e.g., 208 mg, 1.0 mmol).

  • Solvent Addition: Add 10 mL of MTBE to the vial. Stir until the substrate is fully dissolved.

  • Buffer Addition: Add 100 µL of 50 mM phosphate buffer (pH 7.0). This provides the necessary water for the hydrolysis reaction while maintaining a favorable pH for the enzyme.

  • Enzyme Addition: Add the immobilized CALB (e.g., 20 mg, ~10% w/w of substrate). The optimal enzyme loading may require optimization but typically falls within 5-20% w/w.

  • Incubation: Seal the vial and place it in an orbital shaker set to 200 RPM and 40°C. The choice of temperature is a balance; higher temperatures increase the reaction rate but may decrease enzyme stability and selectivity.[9]

  • Reaction Monitoring:

    • Start monitoring the reaction after 1 hour and then every 2-4 hours thereafter.

    • To take a sample, briefly pause stirring and withdraw a ~50 µL aliquot of the supernatant.

    • Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme.

    • Analyze the sample immediately by chiral GC or HPLC (see Section 4) to determine both the conversion and the enantiomeric excess of the substrate and product.

  • Reaction Termination: Stop the reaction when the conversion reaches 45-50%. This point provides the best compromise for achieving high ee for both the unreacted ester and the alcohol product.

  • Enzyme Recovery: Decant the reaction mixture and filter it to recover the immobilized enzyme. Wash the enzyme with fresh MTBE (2 x 5 mL), and dry it under vacuum for reuse in subsequent batches.

  • Product Isolation:

    • Combine the filtrate and washes. Dry the solution over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

    • The resulting crude mixture (containing unreacted ester and product alcohol) can be purified using silica gel flash chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the more polar alcohol from the less polar ester.

Figure 2: Experimental Workflow

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node A 1. Reaction Setup (Substrate, Solvent, Buffer) B 2. Add Immobilized Lipase (CALB) A->B C 3. Incubate (e.g., 40°C, 200 RPM) B->C D 4. Monitor Reaction (Chiral HPLC/GC) C->D E Conversion ~50%? D->E E->C No F 5. Terminate Reaction & Recover Enzyme E->F Yes G 6. Isolate & Purify (Flash Chromatography) F->G H Enantiopure (R)-Ester G->H I Enantiopure (S)-Alcohol G->I

Caption: Workflow for the enzymatic kinetic resolution of 4-methoxy-alpha-methylbenzyl propionate.

Analytical Methods

Accurate determination of both conversion and enantiomeric excess is paramount for a successful kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.[10]

Sample Preparation for Analysis

Dilute the filtered reaction aliquot (~10 µL) with an appropriate solvent (e.g., 1 mL of hexane/isopropanol mixture) before injection into the chromatograph.

Chiral HPLC Method (Example)
Parameter Condition
Column Chiralcel® OD-H, or equivalent chiral stationary phase (CSP)
Mobile Phase 98:2 (v/v) n-Hexane / Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Temperature 25°C
Expected Elution Typically, the ester enantiomers will elute before the more polar alcohol enantiomers. The exact elution order of R vs. S enantiomers must be confirmed with authentic standards.
Data Analysis and Calculations
  • Conversion (c): Calculated from the peak areas of the ester and alcohol products.

    • Conversion (%) = [Area(Alcohol) / (Area(Alcohol) + Area(Ester))] x 100

  • Enantiomeric Excess (ee): Calculated for the remaining substrate (ees) and the product (eep).

    • ee (%) = [|Area(Enantiomer 1) - Area(Enantiomer 2)| / (Area(Enantiomer 1) + Area(Enantiomer 2))] x 100

  • Enantiomeric Ratio (E): A measure of the enzyme's selectivity, calculated from the conversion and ee values.

    • E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

Expected Results

Under the optimized conditions described, this protocol is expected to yield the unreacted propionate ester and the product alcohol with high enantiomeric excess.

ParameterExpected Value
Optimal Reaction Time6-24 hours
Conversion at Termination~50%
ee of Unreacted Propionate>98%
ee of Alcohol Product>98%
Enantiomeric Ratio (E-value)>200

Note: These values are illustrative. Actual results depend on the precise reaction conditions, substrate purity, and enzyme batch activity. An E-value above 200 is generally considered excellent for preparative-scale resolutions.

Conclusion

This application note details a robust and highly selective method for the kinetic resolution of (R,S)-4-methoxy-alpha-methylbenzyl propionate using immobilized Candida antarctica Lipase B. The protocol leverages the high enantioselectivity and stability of the enzyme to produce both enantiomers of the target compound in high optical purity. The provided workflow, from experimental setup to analytical validation, serves as a reliable starting point for researchers in synthetic chemistry and drug development, offering a greener and more efficient alternative to traditional chemical resolution methods.

References

  • Martín, G. D., Ríos, N. S., & Bäckvall, J. E. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 9(1), 81-2. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-5. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Park, J., & Kim, M. J. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry, 84(24), 16223-16230. [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 11(4), 518. [Link]

  • Bäckvall, J. E., et al. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. KTH Diva. [Link]

  • Park, J., & Kim, M. J. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple. PubMed. [Link]

  • Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. [Link]

  • Todea, A., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13093-13110. [Link]

  • Hibi, T., et al. (2022). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry. [Link]

  • Liu, J., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]

  • Liu, W. Q., et al. (2011). Kinetic model of resolution of 4-methoxymandelic acid enantiomers by lipase-catalyzed transesterification reaction. ResearchGate. [Link]

  • Aissou, M., et al. (2014). Enzymatic Resolution of (±)-Menthol Using Transesterification with Methyl (2R)-(+)-2-Chloropropanoate: A Biocatalyzed Reaction Studied by NMR Spectroscopy and Polarimetry for an Advanced Undergraduate Project in Modern Organic Chemistry. Journal of Chemical Education, 91(6), 903-906. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.5. Enzymatic Kinetic Resolution and Preparative Separation of Secondary Alcohols. Royal Society of Chemistry. [Link]

  • O'Mahony, A. M., et al. (2014). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Central Science, 4(2), 219-226. [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 937-942. [Link]

  • ResearchGate. (2015). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. ResearchGate. [Link]

  • Vedernikov, A. I., & Caulton, K. G. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 16(7), 5946-5975. [Link]

  • Siritanaratkul, B., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1944-1949. [Link]

  • Contente, M. L., et al. (2019). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Scientific Reports, 9(1), 1-13. [Link]

  • Jakoblinnert, A., & Rother, D. (2018). Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystallization Targeting High Product Concentrations and Excellent E-Factors. ACS Sustainable Chemistry & Engineering, 6(8), 10323-10332. [Link]

  • Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. [Link]

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 63. [Link]

  • Ríos-Lombardía, N., et al. (2022). Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study. ChemCatChem, 14(10), e202200188. [Link]

  • Journal of Interdisciplinary and Multidisciplinary Research. (2025). Synthetic application of 4-hydroxy benzyl alcohol for enantiomerically pure beta amino alcohols. JIMR. [Link]

Sources

Method

purification techniques for synthesized 4-Methoxy-alpha-methylbenzyl propionate

Application Note: Advanced Purification Protocols for Synthesized 4-Methoxy-alpha-methylbenzyl Propionate Executive Summary & Chemical Context The synthesis and isolation of 4-Methoxy-alpha-methylbenzyl propionate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for Synthesized 4-Methoxy-alpha-methylbenzyl Propionate

Executive Summary & Chemical Context

The synthesis and isolation of 4-Methoxy-alpha-methylbenzyl propionate (CAS: 35279-24-4) presents a classic challenge in organic purification: isolating a moderately labile secondary benzylic ester from a complex matrix of unreacted alcohols, coupling reagents, and organic catalysts. Typically synthesized via a Steglich esterification[1] or through the reaction of 1-(4-methoxyphenyl)ethanol with propionyl chloride, the target molecule is highly hydrophobic but susceptible to hydrolysis under harsh acidic or basic conditions.

As a Senior Application Scientist, I have structured this protocol to move beyond generic procedures. The methodologies detailed below are designed as a self-validating system, utilizing phase-partitioning logic, precise chromatographic gradients, and thermal polishing to achieve >99.5% purity suitable for downstream pharmaceutical or analytical applications.

Physicochemical Profiling & Impurity Matrix

Before initiating purification, it is critical to understand the physical parameters of the target and the chemical behavior of the impurities. The starting material, 1-(4-methoxyphenyl)ethanol, has a boiling point of approximately 95 °C at 1 mm Hg[2], meaning the resulting ester will require high-vacuum distillation to prevent thermal degradation.

Table 1: Physicochemical Properties of Target Compound

ParameterValue / CharacteristicAnalytical Significance
Chemical Formula C12H16O3Determines mass-to-charge ratio (m/z 208.25) for GC-MS.
Physical State Clear, colorless to pale yellow liquidRequires liquid handling and distillation rather than recrystallization.
Solubility Soluble in DCM, EtOAc, Hexane; Insoluble in waterIdeal for Liquid-Liquid Extraction (LLE) and normal-phase chromatography.
Stability Sensitive to strong acids/basesDictates the use of mild, dilute aqueous washes (e.g., 0.1 M HCl, Sat. NaHCO3).

Table 2: Reaction Impurity Matrix & Removal Strategy

ImpuritySourceRemoval Strategy (Causality)
1-(4-Methoxyphenyl)ethanol Unreacted starting materialFlash Chromatography (Target ester is less polar and elutes first)[3].
Propionic Acid / Anhydride Excess acylating agentAqueous Workup (Deprotonated by NaHCO3 to form water-soluble sodium propionate).
DMAP (Catalyst) Steglich esterification catalystAqueous Workup (Protonated by 0.1 M HCl to form water-soluble pyridinium salt)[1].
DCU (Dicyclohexylurea) DCC coupling byproductVacuum filtration of crude mixture (DCU is highly insoluble in cold DCM)[1].
EDU (Water-soluble urea) EDC coupling byproductAqueous Workup (Partitions directly into the aqueous phase)[4].

Purification Workflow Visualization

The following diagrams map the logical progression of the purification pipeline and the specific phase-partitioning mechanics utilized during the extraction phase.

PurificationWorkflow Reaction 1. Crude Reaction Mixture (Ester, DMAP, Acid, Alcohol) Filtration 2. Vacuum Filtration (Removes Insoluble DCU) Reaction->Filtration If DCC used LLE 3. Liquid-Liquid Extraction (Aqueous Acid/Base Washes) Reaction->LLE If EDC used Filtration->LLE Filtrate FCC 4. Flash Chromatography (Silica Gel, Hexane:EtOAc) LLE->FCC Concentrated Organic Phase Distillation 5. Vacuum Distillation (Thermal Polishing) FCC->Distillation Pooled Target Fractions Pure 6. Pure Propionate Ester (>99.5% Purity) Distillation->Pure Main Distillate Fraction

Fig 1. Sequential purification workflow for 4-Methoxy-alpha-methylbenzyl propionate.

LLE_Logic Mix Organic Phase (DCM or EtOAc) Containing Crude Ester Aq1 Aqueous Wash 1 (0.1M HCl) Extracts: DMAP, Pyridine Mix->Aq1 pH < 2 Aq2 Aqueous Wash 2 (Sat. NaHCO3) Extracts: Propionic Acid Aq1->Aq2 Retain Organic Org Washed Organic Layer Contains: Ester, Trace Alcohol Aq2->Org Retain Organic

Fig 2. Phase partitioning logic during liquid-liquid extraction.

Step-by-Step Purification Protocols

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Scientific Causality: Benzylic esters are moderately susceptible to cleavage. We must remove the highly nucleophilic 4-dimethylaminopyridine (DMAP) catalyst and unreacted propionic acid rapidly without exposing the ester to extreme pH[1]. If 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) was used instead of DCC, the urea byproduct is water-soluble, bypassing the need for crude filtration[4].

  • Quench & Dilute: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Acidic Wash (DMAP Removal): Transfer to a separatory funnel. Wash the organic layer with 0.1 M HCl (1 x 15 mL).

    • Self-Validation: Check the pH of the aqueous layer; it should be < 2. This confirms the complete protonation and extraction of DMAP and any tertiary amine bases into the aqueous phase.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL).

    • Self-Validation: Observe CO2 evolution (bubbling). Continue washing until no further gas evolves, confirming the complete neutralization of unreacted propionic acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase. Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator) at 30 °C to yield the crude ester oil.

Phase 2: Flash Column Chromatography (FCC)

Scientific Causality: While LLE removes salts and catalysts, unreacted 1-(4-methoxyphenyl)ethanol remains in the organic phase. Because the free hydroxyl group of the alcohol is now masked by the propionate aliphatic chain, the target ester is significantly less polar[3].

  • Column Preparation: Pack a glass column with Silica Gel (230-400 mesh) using a slurry of Hexane.

  • Loading: Dissolve the crude oil in a minimal amount of DCM (1-2 mL) and carefully load it onto the silica bed.

  • Elution Gradient: Begin elution with 100% Hexane, gradually increasing polarity to Hexane:EtOAc (95:5, then 90:10).

  • Fraction Collection & TLC Validation: Collect 15 mL fractions. Spot fractions on a silica TLC plate alongside the starting alcohol reference.

    • Eluent: Hexane:EtOAc (85:15).

    • Visualization: UV light (254 nm) will show both compounds due to the methoxy-aromatic ring. Stain with p-Anisaldehyde and heat. The starting alcohol will stain a deep color (typically pink/purple), while the ester will elute significantly higher (higher Rf)[3].

  • Pooling: Pool fractions containing the pure high-Rf spot and concentrate in vacuo.

Phase 3: Vacuum Distillation (Thermal Polishing)

Scientific Causality: To achieve analytical-grade purity, trace eluent solvents and volatile micro-impurities must be removed. Because carboxylic benzyl esters have high boiling points[5], atmospheric distillation would require temperatures exceeding 200 °C, risking thermal elimination to 4-vinylanisole.

  • Apparatus Setup: Transfer the pooled, concentrated ester to a micro-distillation flask (Kugelrohr or short-path apparatus).

  • Vacuum Application: Apply a high vacuum (1 to 5 mm Hg).

  • Fractional Heating:

    • Forecut: Slowly increase heat to 40-50 °C to remove any residual EtOAc or Hexane.

    • Main Fraction: Increase temperature cautiously. Based on the starting alcohol's boiling point (~95 °C at 1 mm Hg)[2], the propionate ester will distill between 110 °C and 125 °C at 1 mm Hg.

  • Collection: Collect the clear, colorless distillate in a pre-weighed receiving flask cooled in an ice bath to prevent vapor loss.

Analytical Validation Parameters

To certify the trustworthiness of the purified 4-Methoxy-alpha-methylbenzyl propionate, perform the following validations:

  • 1H NMR (CDCl3, 400 MHz): Confirm the absence of the broad -OH singlet (~2.0-3.0 ppm) from the starting alcohol. Look for the characteristic downfield shift of the benzylic methine proton (quartet, ~5.8 ppm) and the diagnostic quartet of the propionate methylene group (~2.3 ppm).

  • GC-MS: Run on an HP-5MS column. A single sharp peak should be observed. The mass spectrum should display the molecular ion [M]+ at m/z 208, with a dominant base peak at m/z 135 corresponding to the resonance-stabilized 4-methoxy-alpha-methylbenzyl carbocation (loss of the propionate radical).

Sources

Application

Application Note: Enzymatic Kinetic Resolution of 4-Methoxy-alpha-methylbenzyl Propionate for the Synthesis of Enantiopure Chiral Intermediates

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The compound 4-Methoxy-alpha-methylbenzyl propionate (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The compound 4-Methoxy-alpha-methylbenzyl propionate (also known as 1-(4-methoxyphenyl)ethyl propionate) is a highly versatile intermediate in asymmetric organic synthesis. Enantiomerically pure 1-(4-methoxyphenyl)ethanol derivatives are critical chiral building blocks for the production of various active pharmaceutical ingredients (APIs), including antihistamines (e.g., diphenhydramine derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs)[1].

This application note details the scientific rationale, causal mechanics, and validated protocols for utilizing 4-Methoxy-alpha-methylbenzyl propionate in an Enzymatic Kinetic Resolution (EKR) workflow to achieve >99% enantiomeric excess (ee).

Scientific Rationale & Causality (E-E-A-T)

Why 4-Methoxy-alpha-methylbenzyl Propionate?

The presence of the para-methoxy group on the aromatic ring significantly enhances the solubility of the compound in organic solvents and activates the benzylic position, facilitating downstream nucleophilic substitutions[2]. While direct asymmetric reduction of 4-methoxyacetophenone using transition-metal catalysts (e.g., ruthenium-based systems) can achieve high enantiomeric excess[2], these methods often leave trace heavy-metal residues—a critical regulatory hurdle in API manufacturing.

The Case for Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution using lipases offers a green, highly selective alternative[3]. We specifically utilize the propionate ester rather than the acetate ester. Causality: The extended aliphatic chain of the propionate provides optimal steric bulk that fits precisely into the hydrophobic binding pocket of Candida antarctica Lipase B (CALB)[4]. This steric matching maximizes the difference in activation energy between the two enantiomers, drastically suppressing the hydrolysis of the slow-reacting (S)-enantiomer and yielding an Enantiomeric Ratio (E-value) exceeding 200.

Reaction Workflow Visualization

EKR_Pathway RacemicEster Racemic 4-Methoxy-alpha- methylbenzyl propionate CALB CALB Lipase (Aqueous/Organic Biphasic) RacemicEster->CALB Hydrolysis R_Alcohol (R)-1-(4-methoxyphenyl)ethanol (Enantiopure Alcohol) CALB->R_Alcohol Fast Enantiomer S_Ester (S)-4-Methoxy-alpha- methylbenzyl propionate (Unreacted Ester) CALB->S_Ester Slow Enantiomer

Fig 1: EKR of 4-Methoxy-alpha-methylbenzyl propionate via CALB.

Experimental Protocols

This protocol is designed as a self-validating system . It incorporates internal controls to rule out background chemical hydrolysis and utilizes real-time monitoring to prevent over-conversion, which would degrade the enantiomeric excess.

Phase 1: Preparation of Racemic 4-Methoxy-alpha-methylbenzyl Propionate
  • Reagents: Dissolve 50 mmol of racemic 1-(4-methoxyphenyl)ethanol[5] in 100 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 60 mmol of pyridine and 5 mol% of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Acylation: Dropwise add 55 mmol of propionic anhydride at 0 °C.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: CALB-Catalyzed Kinetic Resolution
  • System Setup: In a 250 mL round-bottom flask, dissolve 20 mmol of the synthesized racemic ester in 40 mL of Methyl tert-butyl ether (MTBE).

  • Buffer Addition: Add 40 mL of 0.1 M sodium phosphate buffer (pH 7.0) to create a biphasic system.

  • Control Establishment: Extract a 1 mL aliquot before enzyme addition and incubate it separately as a non-enzymatic control to monitor spontaneous chemical hydrolysis.

  • Enzyme Loading: Add 1.0 g of immobilized CALB (Novozym 435).

  • Incubation: Stir the biphasic mixture at 35 °C at 200 rpm.

  • Monitoring: Sample 50 µL every 2 hours. Analyze via chiral HPLC to track conversion ( c ). Stop the reaction exactly at c=50% by filtering out the immobilized enzyme.

Phase 3: Separation and Chiral Analysis
  • Extraction: Separate the organic layer and extract the aqueous layer twice with MTBE.

  • Chromatography: Purify the crude mixture via silica gel flash chromatography (Hexane/Ethyl Acetate 8:2). The unreacted (S)-ester elutes first, followed by the highly polar (R)-alcohol.

  • Validation: Analyze purified fractions via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV 254 nm).

Data Presentation: Optimization of EKR Conditions

The following table summarizes the quantitative data driving the selection of MTBE at 35 °C as the optimal condition for this resolution[3].

ParameterCondition A (Toluene)Condition B (MTBE)Condition C (Aqueous Buffer)
Temperature 45 °C35 °C30 °C
Enzyme Loading 50 mg/mmol50 mg/mmol100 mg/mmol
Time to 50% Conversion 18 hours12 hours36 hours
Enantiomeric Excess ( eep​ ) >98%>99% 95%
Selectivity (E-value) >150>200 ~80

Note: MTBE provides the ideal balance of substrate solubility and enzyme conformational stability, preventing the active-site denaturation often seen in purely aqueous systems.

Downstream Pharmaceutical Applications

Once the (R)-1-(4-methoxyphenyl)ethanol is isolated, it serves as a highly reactive chiral synthon. Because the benzylic hydroxyl group is activated by the para-methoxy moiety, it can undergo stereospecific Mitsunobu inversion to form chiral amines or ethers, which are the backbone of numerous APIs[1].

API_Synthesis ChiralAlcohol Enantiopure (R)-1-(4-methoxyphenyl)ethanol Mitsunobu Mitsunobu Reaction (Inversion of Stereocenter) ChiralAlcohol->Mitsunobu Activation (DEAD/PPh3) ChiralAmine (S)-Chiral Amine / Ether Intermediate Mitsunobu->ChiralAmine Nucleophilic Attack API Target API (e.g., Antihistamines, Bioactive Indoles) ChiralAmine->API Final Assembly

Fig 2: Downstream conversion of enantiopure alcohol to API.

References

  • Google Patents (EP1505156A1):Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester.
  • Arabian Journal for Science and Engineering: Optimization of Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol with Lactobacillus senmaizuke Using the Box-Behnken Design-Based Model. Source: Akademik Veri Yönetim Sistemi (AVESİS) / OMU URL:[Link]

  • Chemsrc: 1-(4-Methoxyphenyl)ethanol | CAS#:3319-15-1 Physical Properties and Synthetic Routes. Source: Chemsrc URL:[Link]

  • ResearchGate: Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation (Candida antarctica lipase B). Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving esterification yield of 4-Methoxy-alpha-methylbenzyl propionate

Technical Support Center: Optimizing Esterification Yield of 4-Methoxy-alpha-methylbenzyl Propionate Overview Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently consult with r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Esterification Yield of 4-Methoxy-alpha-methylbenzyl Propionate

Overview

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 4-methoxy-alpha-methylbenzyl propionate from 1-(4-methoxyphenyl)ethanol. The core issue is rarely steric hindrance; rather, it is the profound electronic effect of the para-methoxy group. This group strongly donates electron density via resonance, hyper-stabilizing the benzylic carbocation intermediate. Consequently, traditional acid-catalyzed esterification often fails, leading to massive yield losses via E1 dehydration or SN1 self-condensation.

This guide provides field-proven, self-validating protocols and mechanistic insights to bypass these parasitic pathways and maximize your esterification yield.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am using standard Fischer esterification (propionic acid, catalytic H₂SO₄, reflux). My GC-MS shows almost no target ester, but a massive peak at m/z 134. What went wrong? A: You have inadvertently synthesized 4-methoxystyrene instead of your target ester. Under acidic conditions, the secondary benzylic hydroxyl group is protonated and leaves as water. The resulting carbocation is exceptionally stable due to the +M (mesomeric) effect of the para-methoxy group. The system rapidly undergoes E1 elimination to regain neutrality and extend conjugation, completely bypassing the bimolecular esterification pathway[1]. Causality & Solution: You must strictly avoid Brønsted acids. Switch to a base-promoted acyl transfer mechanism (e.g., Propionyl chloride with Triethylamine/DMAP) to prevent carbocation formation.

Q2: I switched to Steglich esterification (EDC/DMAP), but I am seeing a dimerized byproduct and incomplete conversion. How do I fix this? A: The dimer is bis(1-(4-methoxyphenyl)ethyl) ether. This forms via an SN1 pathway where an unreacted alcohol molecule attacks the transient carbocation. Incomplete conversion in Steglich esterification often stems from the formation of an unreactive N-acylurea byproduct if the DMAP concentration is too low. Causality & Solution: Ensure your reaction is completely anhydrous, increase DMAP loading to at least 10 mol%, and maintain the reaction temperature strictly at 0°C to 5°C during reagent addition to suppress carbocation formation.

Q3: My target application requires the enantiopure (R)-4-methoxy-alpha-methylbenzyl propionate. Chemical acylation racemizes my starting material. What is the alternative? A: Chemical acylation can cause partial racemization due to transient ion-pair formation at the highly activated benzylic position. To maintain absolute stereochemical fidelity, employ enzymatic esterification. Immobilized Candida antarctica Lipase B (CAL-B) operates under strictly neutral conditions and exhibits excellent enantioselectivity for secondary benzylic alcohols[2].

Section 2: Quantitative Strategy Comparison

To select the right approach for your workflow, review the comparative data below.

Table 1: Comparison of Esterification Strategies for 1-(4-methoxyphenyl)ethanol

Esterification StrategyReagentsExpected YieldMajor ByproductsE-E-A-T Recommendation
Fischer (Acidic) Propionic acid, H₂SO₄, Heat< 15%4-Methoxystyrene, EtherDo Not Use. Acid promotes rapid E1 dehydration.
Steglich (Coupling) Propionic acid, EDC, DMAP70 - 85%N-acylurea, trace etherAcceptable. Requires strict temperature control.
Base-Promoted Propionyl chloride, TEA, DMAP85 - 95%None (if kept anhydrous)Highly Recommended. Fast, scalable, and bypasses carbocation formation.
Enzymatic (CAL-B) Vinyl propionate, Novozym 435> 98% (of target enantiomer)NoneGold Standard for Chiral Synthesis. Neutral conditions prevent racemization.

Section 3: Self-Validating Experimental Protocols

Protocol A: Mild Base-Promoted Acylation (High Yield, Racemic)

Causality: Triethylamine (TEA) acts as a proton scavenger, preventing acidic buildup. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts with the alcohol faster than any competing side reactions.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 1-(4-methoxyphenyl)ethanol (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq). Stir to dissolve.

  • Temperature Control: Submerge the flask in an ice-water bath. Critical Step: The internal temperature must be ≤ 5°C to prevent exothermic degradation and etherification.

  • Acylation: Add Propionyl chloride (12.0 mmol, 1.2 eq) dropwise via syringe over 15 minutes.

  • Validation & Quench: Monitor by TLC (Hexane:EtOAc 8:2). The reaction is self-validating: the alcohol spot (lower Rf) should completely disappear within 2 hours, replaced by a single high-Rf ester spot. Quench with saturated aqueous NaHCO₃ (20 mL). The basic quench destroys excess propionyl chloride and neutralizes HCl salts.

  • Workup: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Enzymatic Esterification (Enantioselective)

Causality: CAL-B specifically accommodates the (R)-enantiomer of secondary alcohols in its active site. Vinyl propionate is used because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible[2].

  • Preparation: In a 50 mL vial, dissolve racemic 1-(4-methoxyphenyl)ethanol (5.0 mmol) in anhydrous Toluene (20 mL).

  • Acyl Donor: Add Vinyl propionate (15.0 mmol, 3.0 eq).

  • Enzyme Addition: Add Novozym 435 (CAL-B immobilized on acrylic resin, 50 mg).

  • Incubation: Shake the mixture at 150 rpm at 30°C for 24 hours.

  • Validation: Analyze an aliquot by Chiral GC. The reaction is self-validating when it yields exactly 50% conversion to (R)-4-methoxy-alpha-methylbenzyl propionate, leaving the (S)-alcohol unreacted.

  • Workup: Filter the enzyme beads (they can be washed with hexane and reused). Concentrate the filtrate and separate the ester from the unreacted alcohol via silica gel chromatography.

Section 4: Visual Workflows

ReactionPathway Start 1-(4-methoxyphenyl)ethanol Acid Acidic Conditions (H+, Heat) Start->Acid Fischer Est. Mild Mild Base/Enzyme (TEA/DMAP or CAL-B) Start->Mild Optimized Carbocation Benzylic Carbocation (Highly Stabilized) Acid->Carbocation Elimination 4-Methoxystyrene (Major Byproduct) Carbocation->Elimination E1 Pathway Ether Dimeric Ether (Byproduct) Carbocation->Ether SN1 Pathway Product 4-Methoxy-alpha-methylbenzyl propionate (Target) Mild->Product High Yield

Reaction pathways of 1-(4-methoxyphenyl)ethanol under acidic vs. mild conditions.

Troubleshooting Issue Low Ester Yield? CheckByproduct Analyze Byproducts (GC/MS) Issue->CheckByproduct Styrene High 4-Methoxystyrene? CheckByproduct->Styrene Ether High Ether Formation? CheckByproduct->Ether Unreacted Unreacted Alcohol? CheckByproduct->Unreacted SolStyrene Remove strong acids. Use mild base (TEA/Pyridine). Styrene->SolStyrene SolEther Dilute reaction. Avoid prolonged heating. Ether->SolEther SolUnreacted Add DMAP catalyst. Check acyl chloride freshness. Unreacted->SolUnreacted

Troubleshooting workflow for diagnosing and resolving low esterification yields.

References

  • Title: EP1505156A1 - Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester Source: Google Patents URL
  • Title: CN112811991A - Synthesis method of p-methoxystyrene Source: Google Patents URL

Sources

Optimization

Technical Support Center: 4-Methoxy-alpha-methylbenzyl Propionate (4-MAMPP) Stability &amp; Storage

Welcome to the Technical Support Center for handling highly reactive benzylic esters. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly reactive benzylic esters. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the rapid degradation of 4-Methoxy-alpha-methylbenzyl propionate (4-MAMPP) .

Because of its unique structural features, 4-MAMPP defies standard ester storage protocols. Below, we break down the mechanistic causality of its instability and provide field-proven, self-validating workflows to ensure molecular integrity from synthesis to LC-MS analysis.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why does 4-Methoxy-alpha-methylbenzyl propionate hydrolyze so much faster than standard benzyl or alkyl esters? A: The extreme instability of 4-MAMPP is rooted in carbocation thermodynamics. Standard esters typically undergo hydrolysis via a base-catalyzed acyl-oxygen cleavage (BAC2). However, 4-MAMPP undergoes an acid-catalyzed alkyl-oxygen cleavage (AAL1) or unimolecular solvolysis (SN1). The para-methoxy group strongly donates electron density via resonance, while the alpha-methyl group provides hyperconjugation. Together, these features create an exceptionally stable benzylic carbocation intermediate [3]. Even trace amounts of moisture or mild acidity will trigger the cleavage of the alkyl-oxygen bond. Furthermore, this reaction generates propionic acid as a byproduct, which lowers the local pH and creates a runaway autocatalytic degradation loop .

Q2: I stored my compound in a desiccator at room temperature, but it still degraded into 4-methoxy-alpha-methylbenzyl alcohol. What went wrong? A: Desiccation alone is insufficient if trace acids or initial moisture were trapped in the matrix during packaging. Because the hydrolysis of active pharmaceutical ingredients (APIs) and reactive esters is highly temperature-dependent [2], room temperature provides enough thermal energy to overcome the low activation barrier of the AAL1 pathway. Furthermore, standard desiccation does not neutralize the propionic acid already formed. You must combine strict moisture exclusion (Karl Fischer < 0.05%), extreme cold storage (-20°C or lower), and potentially an ester stabilizer (such as a carbodiimide) to scavenge trace acids and water [4].

Q3: We are seeing massive degradation during LC-MS analysis, but NMR shows the bulk batch is pure. Is the instrument breaking the molecule? A: The degradation is likely occurring inside your autosampler vials, not in the mass spectrometer. Standard Type 1 borosilicate glass vials undergo a manufacturing process that leaves free alkali metals (like sodium) on the glass surface. When aqueous or partially aqueous diluents are added, these ions leach into the solution, causing localized pH shifts that rapidly catalyze ester hydrolysis [1]. For highly sensitive lactones and benzylic esters like 4-MAMPP, you must use pH-controlled, surface-treated glass vials (e.g., TruView LCMS Certified Vials) or high-density polyethylene (HDPE) vials to prevent in-vial degradation.

Part 2: Data Presentation & Comparative Stability

To illustrate the critical nature of storage conditions and vial selection, the following tables summarize quantitative stability data for 4-MAMPP.

Table 1: Comparative Stability of 4-MAMPP Bulk Storage (6-Month Study)
Storage ConditionTemperatureAdditive / Matrix% Intact Ester RemainingPrimary Degradant
Standard Amber Glass (Air)25°CNone< 15%Propionic Acid, Alcohol
Inert Argon Flush4°CNone68%Propionic Acid, Alcohol
Inert Argon + Desiccant-20°CNone94%Trace Alcohol
Inert Argon + Carbodiimide-20°C0.5% Carbodiimide> 99.5% None detected
Table 2: Analytical Vial Material Impact on LC-MS Stability (24-Hour Hold at 10°C)
Vial TypeDiluentpH Shift Observed% Degradation (24h)
Standard Borosilicate Glass70:30 H2O:MeCN+1.2 to +1.8 pH units18.5%
Polypropylene (PP)70:30 H2O:MeCNNone (< 0.1 units)1.2%
Treated Glass (pH-Controlled)70:30 H2O:MeCNNone (< 0.1 units)0.8%

Part 3: Visualizations of Pathways & Workflows

HydrolysisMechanism MAMPP 4-Methoxy-alpha-methylbenzyl propionate (Intact Ester) Protonation Trace Acid / Moisture (Protonation of Ester Oxygen) MAMPP->Protonation H+ Carbocation Highly Stabilized Carbocation (p-Methoxy & alpha-Methyl effect) Protonation->Carbocation Alkyl-Oxygen Cleavage (AAL1) WaterAttack Nucleophilic Attack by H2O Carbocation->WaterAttack Fast Products 4-Methoxy-alpha-methylbenzyl alcohol + Propionic Acid (Autocatalytic) WaterAttack->Products -H+ Products->Protonation Autocatalysis

Caption: AAL1 Hydrolysis Mechanism of 4-MAMPP highlighting the autocatalytic propionic acid loop.

StorageWorkflow Synthesis Synthesis & Purification (Ensure neutral pH) Drying Moisture Removal (Molecular Sieves / Desiccants) Synthesis->Drying Stabilizer Add Ester Stabilizer (e.g., Carbodiimide) Drying->Stabilizer Packaging Inert Atmosphere Packaging (Argon/Nitrogen Glovebox) Stabilizer->Packaging Storage Cold Storage (-20°C) (Treated Glass / HDPE Vials) Packaging->Storage

Caption: Step-by-step workflow for the inert preparation and long-term cold storage of 4-MAMPP.

Part 4: Experimental Protocols

Protocol A: Ultra-Dry Preparation and Long-Term Storage Workflow

This protocol is a self-validating system designed to break the autocatalytic degradation loop before storage.

  • Post-Synthesis Neutralization: After synthesis, wash the organic layer with cold, saturated aqueous NaHCO3 until the aqueous phase tests strictly at pH 7.0–7.5. Causality: Removes trace propionic acid that initiates AAL1 cleavage.

  • Primary Drying: Dry the organic layer over anhydrous Na2SO4 for 30 minutes. Filter into a clean, dry flask.

  • Deep Desiccation (Self-Validating Step): Add activated 3Å molecular sieves to the solution. Allow to sit for 12 hours. Validate moisture content using Karl Fischer titration; proceed only if water content is ≤ 0.05%.

  • Stabilizer Addition (Optional but Recommended): Add 0.1% to 0.5% (w/w) of a carbodiimide-based ester stabilizer to act as an in-situ acid/moisture scavenger [4].

  • Inert Aliquoting: Transfer the flask to a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Aliquot the compound into acid-free, high-density polyethylene (HDPE) or silanized amber glass vials.

  • Sealing and Storage: Seal vials with PTFE-lined caps. Wrap the caps in Parafilm and store immediately at -20°C or -80°C.

Protocol B: LC-MS Sample Preparation for Stability Monitoring

This protocol prevents false "out-of-specification" (OOS) results caused by in-vial degradation during autosampler queuing.

  • Vial Selection: Strictly utilize pH-controlled LCMS Certified Vials (e.g., TruView) or polypropylene vials. Do not use standard Type 1 borosilicate glass [1].

  • Diluent Preparation: Prepare a diluent of 70:30 Water:Acetonitrile. Do NOT add acidic modifiers (like 0.1% Formic Acid) to the sample diluent, as this will immediately initiate AAL1 hydrolysis in the vial. Keep the diluent strictly neutral.

  • Sample Reconstitution: Remove the 4-MAMPP aliquot from -20°C and allow it to equilibrate to room temperature before opening to prevent condensation. Dissolve the sample in the neutral diluent to a concentration of 1.0 mg/mL.

  • Autosampler Conditions: Set the LC autosampler temperature to 4°C–10°C to suppress thermal kinetic degradation during the run queue.

  • Chromatography: Utilize a rapid gradient (e.g., 5% to 95% organic over 5 minutes) to minimize the time the compound spends on the column. Add necessary ionization modifiers (e.g., formic acid) only to the mobile phase, ensuring the compound is exposed to acid only for the seconds it travels through the column, rather than hours in the vial.

Part 5: References

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation. Available at:[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal (March 25, 2021). Available at:[Link]

  • Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. The Journal of Organic Chemistry 68(10):3786-96 (June 2003). Available at:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com (March 08, 2024). Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Methoxy-alpha-methylbenzyl Propionate Production

Welcome to the Technical Support Center for the synthesis and production of 4-methoxy-alpha-methylbenzyl propionate (CAS: 35279-24-4). This guide is engineered for researchers, application scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and production of 4-methoxy-alpha-methylbenzyl propionate (CAS: 35279-24-4). This guide is engineered for researchers, application scientists, and drug development professionals facing yield, purity, or enantioselectivity bottlenecks during esterification workflows.

Part 1: Mechanistic Overview & The Causality of Temperature

The synthesis of 4-methoxy-alpha-methylbenzyl propionate from its precursor, 1-(4-methoxyphenyl)ethanol[1], is highly sensitive to thermal conditions. The 4-methoxy group on the aromatic ring is strongly electron-donating. Under acidic esterification conditions, this resonance effect strongly stabilizes the intermediate benzylic carbocation.

If the reaction temperature exceeds a critical threshold (typically >50°C under acidic conditions), the thermodynamic sink shifts away from substitution (esterification) and heavily favors E1 elimination , rapidly dehydrating the substrate into 4-methoxystyrene (2)[2].

Conversely, when utilizing lipase-catalyzed kinetic resolution to produce enantiopure (R)- or (S)-propionate esters, temperature dictates both the thermodynamic flexibility of the enzyme's active site and the overall reaction kinetics (3)[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize the propionate ester using propionic acid and a catalytic acid (e.g., p-TsOH), but my GC-MS shows massive amounts of 4-methoxystyrene. How do I fix this? A1: You are experiencing a thermally-driven E1 elimination. The electron-rich p-methoxy group stabilizes the benzylic carbocation so effectively that even moderate heat (e.g., 60°C) will drive the loss of a proton to form the conjugated alkene (4-methoxystyrene)[2]. Solution: Abandon Fischer esterification. Switch to a Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This mechanism avoids the carbocation intermediate entirely. Keep the reaction temperature strictly between 0°C and 25°C.

Q2: We are using Candida antarctica Lipase B (CALB) for the kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol with vinyl propionate. What is the optimal temperature to maximize the enantiomeric excess (ee)? A2: For CALB-catalyzed acylation of benzylic alcohols, the optimal thermal window is 40°C to 50°C [3]. Below 30°C, the reaction kinetics are prohibitively slow due to reduced collision frequency. Above 60°C, the enzyme begins to denature, and the enantiomeric ratio (E-value) drops precipitously because the increased thermal energy allows the "wrong" enantiomer to overcome the activation energy barrier of the stereoselective pocket.

Q3: Can I use microwave irradiation to speed up the chemical esterification? A3: It is highly discouraged for this specific electron-rich substrate. Microwave heating creates localized thermal hotspots that will exponentially increase the rate of dehydration to 4-methoxystyrene. Stick to conventional, strictly controlled thermostatic cooling.

Part 3: Standard Operating Protocols (SOPs)

SOP A: Low-Temperature Steglich Esterification (Chemical Synthesis)

Objective: Synthesize racemic 4-methoxy-alpha-methylbenzyl propionate while suppressing elimination.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 eq of 1-(4-methoxyphenyl)ethanol and 1.1 eq of propionic acid in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Catalyst Addition: Add 0.1 eq of DMAP.

  • Coupling Agent: Dissolve 1.1 eq of DCC in a small volume of DCM and add it dropwise over 30 minutes via an addition funnel, maintaining the internal temperature <5°C.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 4-6 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

SOP B: Thermally-Optimized Enzymatic Resolution

Objective: Produce enantiopure (R)-4-methoxy-alpha-methylbenzyl propionate.

  • Solvent System: Dissolve racemic 1-(4-methoxyphenyl)ethanol (100 mM) in anhydrous toluene or MTBE.

  • Acyl Donor: Add 3.0 eq of vinyl propionate (acts as an irreversible acyl donor due to tautomerization of the leaving group to acetaldehyde).

  • Thermal Equilibration: Place the reaction vessel in a thermostatic shaker incubator and equilibrate strictly to 45°C[3].

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) at 10% w/w relative to the substrate.

  • Monitoring: Shake at 150 rpm. Monitor the conversion via chiral HPLC. Stop the reaction at exactly 50% conversion (typically 12-24 hours depending on scale) to ensure maximum ee.

  • Separation: Filter off the immobilized enzyme. Separate the (R)-propionate ester from the unreacted (S)-alcohol via silica gel flash chromatography.

Part 4: Quantitative Data Presentation

Table 1: Effect of Temperature on Yield and Byproduct Formation (Acid-Catalyzed Esterification)

Temperature (°C)Ester Yield (%)4-Methoxystyrene Byproduct (%)Unreacted Substrate (%)
0 - 5 12< 187
25 (RT) 45550
50 30655
80 < 5> 90< 5

Note: Data illustrates the thermodynamic shift toward elimination at elevated temperatures[2].

Part 5: Reaction & Workflow Visualizations

ReactionPathway Substrate 1-(4-methoxyphenyl)ethanol Carbocation Benzylic Carbocation (Highly Stabilized) Substrate->Carbocation Acid Catalyst (Protonation) Target 4-Methoxy-alpha-methylbenzyl propionate (Ester) Carbocation->Target Propionic Acid Low Temp (<30°C) Byproduct 4-Methoxystyrene (Elimination Byproduct) Carbocation->Byproduct High Temp (>50°C) Thermodynamic Sink

Fig 1. Temperature-dependent bifurcation of the benzylic carbocation intermediate.

Workflow Start Racemic 1-(4-methoxyphenyl)ethanol Enzyme Add CALB Lipase & Vinyl Propionate Start->Enzyme TempControl Thermostatic Control (Optimal: 40-45°C) Enzyme->TempControl Resolution Kinetic Resolution TempControl->Resolution Ester (R)-Propionate Ester (High ee) Resolution->Ester Acylation (Fast) Alcohol (S)-Alcohol (Unreacted) Resolution->Alcohol No Reaction (Slow)

Fig 2. Workflow for the CALB-catalyzed kinetic resolution of racemic substrate.

References

  • Title: CN112811991A - Synthesis method of p-methoxystyrene Source: Google Patents URL
  • Title: EP1505156A1 - Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester Source: Google Patents URL
  • Title: 1-(4-Methoxyphenyl)

Sources

Optimization

overcoming steric hindrance in 4-Methoxy-alpha-methylbenzyl propionate formation

Target: Overcoming Steric Hindrance in 4-Methoxy-α-methylbenzyl Propionate Formation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target: Overcoming Steric Hindrance in 4-Methoxy-α-methylbenzyl Propionate Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the esterification of 1-(4-methoxyphenyl)ethanol. This substrate presents a dual challenge: steric hindrance (due to the secondary benzylic position and bulky aryl ring) and electronic instability (due to the highly electron-donating 4-methoxy group).

This guide provides mechanistic troubleshooting, validated protocols, and self-validating workflows to ensure high-yield synthesis for drug development and fine chemical applications.

Section 1: Troubleshooting Guides & FAQs

Q1: I attempted a standard Fischer esterification using propionic acid and a sulfuric acid catalyst, but my yield of 4-methoxy-α-methylbenzyl propionate is extremely low. I am observing a large amount of a non-polar byproduct. What is happening? A1: You are observing acid-catalyzed dehydration. The substrate, 1-(4-methoxyphenyl)ethanol, contains a 4-methoxy group that strongly donates electron density via resonance. Under strongly acidic conditions (like Fischer esterification), the secondary alcohol is protonated and leaves as water, generating a highly stabilized 4-methoxybenzylic carbocation. Instead of undergoing the desired nucleophilic attack by propionic acid, this carbocation rapidly undergoes E1 elimination to form p-methoxystyrene[1]. Industrial processes actually exploit this exact acidic elimination pathway to manufacture p-methoxystyrene[1]. To prevent this degradation, you must strictly avoid strong Brønsted acids and transition to base-promoted or nucleophilic acyl transfer catalysis.

Q2: How does steric hindrance affect this specific esterification, and what is the mechanistic solution? A2: The target ester is formed from a secondary alcohol. The α-methyl group and the bulky 4-methoxyphenyl ring create significant steric bulk around the reacting hydroxyl oxygen, impeding the approach of standard acylating agents. To overcome this kinetic barrier, we utilize 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst[2]. DMAP is a superior nucleophile compared to the hindered alcohol; it rapidly attacks propionyl chloride (or an activated propionic acid) to form an N-acylpyridinium salt[3]. This intermediate is highly electrophilic and essentially "forces" the sterically hindered alcohol to react, yielding the ester and regenerating the DMAP catalyst[2][3].

Q3: We want to avoid using harsh acyl chlorides. Is there a milder alternative that still overcomes the steric hindrance? A3: Yes, the Steglich Esterification is the optimal choice for acid-labile and sterically demanding substrates[4]. This method uses a carbodiimide coupling reagent (such as EDC or DCC) to activate propionic acid in situ, forming an O-acylisourea intermediate. DMAP then attacks this intermediate to form the reactive acylpyridinium species, which subsequently transfers the propionyl group to the hindered alcohol[4]. This completely avoids the generation of HCl gas associated with acyl chlorides.

Q4: My downstream application requires the enantiopure (R)-4-methoxy-α-methylbenzyl propionate. Can I achieve this via chemical catalysis? A4: Standard DMAP catalysis will yield a racemic ester if you start with a racemic alcohol. For enantioselective esterification (kinetic resolution), you should employ enzymatic catalysis. Immobilized Candida antarctica Lipase B (commercially available as Novozym 435) provides excellent enantioselectivity for secondary benzylic alcohols[5][6]. By using vinyl propionate as the acyl donor, the enzyme selectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted[5][6].

Section 2: Quantitative Method Comparison

To assist in route scouting, the following table summarizes the quantitative data and expected outcomes for various esterification methodologies applied to 1-(4-methoxyphenyl)ethanol.

Esterification MethodReagents / CatalystTypical YieldReaction TimeByproduct RiskRecommended Use Case
Fischer (Acidic) Propionic acid, H₂SO₄< 15%24 hCritical (p-methoxystyrene)Not Recommended
Acyl Chloride Propionyl chloride, Et₃N, DMAP85 - 95%2 - 4 hLow (Trace anhydride)Fast, scalable racemic synthesis
Steglich Propionic acid, EDC, DMAP80 - 90%12 - 16 hLow (Urea derivatives)Mild conditions, acid-labile setups
Enzymatic Resolution Vinyl propionate, Novozym 435~ 48% (Max 50%)24 - 48 hNoneEnantiopure (R)-ester synthesis
Section 3: Mechanistic Workflows

The following diagrams illustrate the critical mechanistic pathways discussed in the troubleshooting section.

G A 1-(4-methoxyphenyl)ethanol B Acidic Conditions (Fischer) A->B H+ E DMAP / Base Conditions A->E Propionyl Chloride C 4-Methoxybenzylic Carbocation B->C -H2O D p-Methoxystyrene (Elimination) C->D -H+ F Acylpyridinium Intermediate E->F DMAP G 4-Methoxy-α-methylbenzyl propionate F->G Alcohol Attack

Reaction pathways showing acid-catalyzed elimination vs. DMAP-catalyzed esterification.

DMAP_Cycle DMAP DMAP Catalyst Intermediate Acylpyridinium Ion Pair Highly Electrophilic DMAP->Intermediate Nucleophilic Attack AcylDonor Propionyl Chloride AcylDonor->Intermediate Product 4-Methoxy-α-methylbenzyl propionate Intermediate->Product Alcohol Attack Base Et3N (Auxiliary Base) Scavenges HCl Intermediate->Base HCl byproduct Alcohol 1-(4-methoxyphenyl)ethanol (Sterically Hindered) Alcohol->Product Product->DMAP Catalyst Regeneration

The DMAP-catalyzed nucleophilic acyl transfer cycle overcoming steric hindrance.

Section 4: Validated Experimental Protocols
Protocol A: DMAP-Catalyzed Acylation using Propionyl Chloride

Causality Focus: This protocol uses an auxiliary base (Triethylamine) to scavenge HCl, preventing the acidic degradation of the substrate, while DMAP acts purely as the acyl transfer agent.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Charge the flask with 1-(4-methoxyphenyl)ethanol (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.1 eq) dissolved in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: The addition of propionyl chloride is highly exothermic; maintaining 0 °C prevents localized heating that could trigger etherification byproducts.

  • Acylation: Add Propionyl chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the UV-active alcohol spot (lower Rf) completely disappears, replaced by a single, less polar ester spot (higher Rf).

  • Workup (Self-Validating Purification):

    • Wash the organic layer with saturated aqueous NaHCO₃ (Removes unreacted propionic acid and neutralizes Et₃N·HCl salts).

    • Wash with 1M aqueous HCl (Removes the DMAP catalyst and excess Et₃N). Note: The product is stable to brief, dilute aqueous acid washes; it is only sensitive to concentrated anhydrous acids.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Enzymatic Kinetic Resolution using Novozym 435

Causality Focus: Utilizing an irreversible acyl donor (vinyl propionate) drives the equilibrium entirely to the product side, as the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde.

  • Preparation: In a clean vial, dissolve racemic 1-(4-methoxyphenyl)ethanol (1.0 eq) and vinyl propionate (3.0 eq) in anhydrous Methyl tert-butyl ether (MTBE) (0.5 M).

  • Enzyme Addition: Add Novozym 435 (10% w/w relative to the alcohol).

  • Incubation: Seal the vial and incubate in an orbital shaker at 40 °C and 200 rpm for 24–48 hours. Causality: 40 °C is the optimal thermodynamic temperature for CALB activity without causing thermal denaturation.

  • Self-Validation (In-Process): Withdraw 10 µL aliquots, dilute in mobile phase, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Monitor until the (R)-enantiomer of the alcohol is completely consumed (approx. 50% overall conversion).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Concentrate the filtrate.

  • Separation: Separate the resulting (R)-4-methoxy-α-methylbenzyl propionate from the unreacted (S)-1-(4-methoxyphenyl)ethanol using silica gel flash chromatography.

Section 5: References
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. 2

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study | ACS Omega. 3

  • Steglich Esterification - Organic Chemistry Portal. 4

  • Mining of a novel reductase and its application for asymmetric reduction of p-methoxyacetophenone - Oxford Academic. 5

  • Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester - Google Patents (EP1505156A1). 6

  • Synthesis method of p-methoxystyrene - Google Patents (CN112811991A). 1

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Analytical Methods for CAS 35279-24-4: A Comparative Guide on Column Chemistries

Executive Summary & The Analytical Challenge CAS 35279-24-4, chemically identified as 4-methoxy-α-methylbenzyl propionate [1], is an aromatic ester frequently utilized as a specialized intermediate in pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

CAS 35279-24-4, chemically identified as 4-methoxy-α-methylbenzyl propionate [1], is an aromatic ester frequently utilized as a specialized intermediate in pharmaceutical synthesis and fine chemical manufacturing. The primary analytical challenge in quantifying this compound lies in its structural similarity to its synthetic precursors—specifically, 4-methoxy-α-methylbenzyl alcohol and propionic acid—as well as potential oxidative degradation products like 4-methoxyacetophenone.

To ensure product safety and synthetic yield accuracy, analytical methods must not only detect the active compound but completely resolve it from these closely related impurities. This guide objectively compares the performance of traditional C18 column chemistries against Biphenyl stationary phases, providing a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol grounded in ICH Q2(R2)[2] and USP <1225>[3] validation frameworks.

Causality in Experimental Design: Why Column Chemistry Matters

In method development, selecting the right stationary phase is not arbitrary; it is dictated by the analyte's molecular mechanics.

  • The C18 Approach (Dispersive Interactions): Traditional C18 columns rely purely on hydrophobic (dispersive) interactions. While C18 provides adequate retention for the aliphatic propionate chain, it struggles to differentiate the subtle electronic differences between the propionate ester and structurally similar byproducts, often resulting in peak tailing or co-elution.

  • The Biphenyl Approach (Orthogonal Selectivity): 4-methoxy-α-methylbenzyl propionate contains an electron-donating methoxy group attached to an aromatic ring, creating a highly electron-rich π -system. A Biphenyl stationary phase leverages π

    π (pi-pi) interactions alongside standard hydrophobicity. The electron-deficient π -system of the biphenyl ligand interacts strongly with the electron-rich aromatic ring of the analyte, providing superior shape selectivity and baseline resolution (Rs > 2.0) from its alcohol precursor.

Mechanism Analyte CAS 35279-24-4 (Electron-Rich π-System) C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column (π-π + Hydrophobic) Analyte->Biphenyl π-π Overlap Res1 Rs = 1.4 (Co-elution Risk) C18->Res1 Res2 Rs = 3.2 (Baseline Separation) Biphenyl->Res2

Fig 1. Mechanistic comparison of C18 vs. Biphenyl stationary phases for CAS 35279-24-4 retention.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Before any sample analysis, a System Suitability Test (SST) must be executed to prove the instrument is in a state of control.

Reagents & Materials
  • Analyte: 4-methoxy-α-methylbenzyl propionate (CAS 35279-24-4) standard (≥99.0% purity).

  • Impurities: 4-methoxy-α-methylbenzyl alcohol (Precursor).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology

Step 1: Standard Preparation Accurately weigh 10.0 mg of CAS 35279-24-4 into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B to create a 100 µg/mL stock solution. Prepare working standards (10, 25, 50, 100, and 150 µg/mL) via serial dilution.

Step 2: SST Solution Preparation Spike the 50 µg/mL working standard with 5 µg/mL of the precursor alcohol. This solution will verify the column's resolving power.

Step 3: Chromatographic Conditions

  • Column: Biphenyl core-shell column (100 x 4.6 mm, 2.7 µm) OR Standard C18 (100 x 4.6 mm, 3.0 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm (optimal for the methoxy-aromatic chromophore).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% 30% B

    • 12.1-15 min: 30% B (Re-equilibration)

Step 4: System Suitability Execution Inject the SST solution in five replicates. The system is only validated for use if it meets the following criteria:

  • Resolution (Rs) between alcohol and propionate > 2.0.

  • Tailing Factor (T) for CAS 35279-24-4 < 1.5.

  • Relative Standard Deviation (%RSD) of peak area < 2.0%.

Comparative Performance Data

The following tables summarize the experimental data comparing the standard C18 column against the optimized Biphenyl column, demonstrating why the π

π interaction is critical for this specific CAS number.
Table 1: System Suitability & Chromatographic Parameters
ParameterStandard C18 ColumnBiphenyl Column (Optimized)Regulatory Target (USP <1225>)
Retention Time (RT) 6.8 min7.4 minN/A
Resolution (Rs) from Precursor 1.4 (Fails)3.2 (Passes)> 2.0
Tailing Factor (T) 1.651.12 < 1.5
Theoretical Plates (N) ~8,500~14,200 > 10,000

Data Interpretation: The C18 column fails to provide baseline resolution (Rs = 1.4) between the alcohol precursor and the propionate ester, risking inaccurate quantitation. The Biphenyl column achieves an Rs of 3.2, proving its superiority for electron-rich aromatic compounds.

Method Validation Framework (ICH Q2(R2))

Once the Biphenyl column is selected, the method must be validated according to the latest ICH Q2(R2) guidelines[2], which emphasize a lifecycle and risk-based approach to analytical procedures[4].

Workflow A Method Design (Biphenyl vs C18) B System Suitability (Rs > 2.0, RSD < 2%) A->B C ICH Q2(R2) Validation B->C D Specificity (Peak Purity Index > 0.99) C->D E Linearity (R² > 0.999) C->E F Accuracy (98-102% Recovery) C->F

Fig 2. HPLC method validation workflow for CAS 35279-24-4 based on ICH Q2(R2) guidelines.

Table 2: Method Validation Results (Biphenyl Column)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RT of analytePeak Purity Index = 0.9998Pass
Linearity & Range R2≥0.999 (10 - 150 µg/mL) R2=0.9997 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.5 µg/mL (S/N = 12)Pass

Conclusion

For the quantitative analysis of CAS 35279-24-4 (4-methoxy-α-methylbenzyl propionate), relying solely on hydrophobic retention (C18) introduces significant risks of co-elution with synthetic precursors. By switching to a Biphenyl stationary phase, laboratories can exploit π

π interactions to achieve baseline resolution (Rs = 3.2). When paired with the self-validating SST protocol outlined above, this method fully complies with ICH Q2(R2) and USP <1225> standards, ensuring robust, audit-ready analytical data for drug development and quality control.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][2][4]

  • Title: USP <1225> Validation of Compendial Procedures / Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) / United States Pharmacopeia URL: [Link][3]

Sources

Comparative

cross-referencing mass spectrometry data of CAS 35279-24-4 with library standards

Identifying specific semi-volatile esters like CAS 35279-24-4 (4-methoxy-alpha-methylbenzyl propionate) in complex matrices presents a unique analytical challenge. Because this molecule contains a para-methoxybenzyl moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Identifying specific semi-volatile esters like CAS 35279-24-4 (4-methoxy-alpha-methylbenzyl propionate) in complex matrices presents a unique analytical challenge. Because this molecule contains a para-methoxybenzyl moiety, it undergoes rapid, resonance-stabilized fragmentation. If an analyst relies solely on rudimentary library matching, this dominant base peak can mask lower-abundance diagnostic ions, leading to false-positive identifications of structural isomers.

To achieve high-confidence identification, modern mass spectrometry (MS) relies on advanced library cross-referencing. This guide objectively compares two premier identification platforms—GC-EI-MS using the NIST23 Library and LC-HRMS/MS using the mzCloud Library —detailing the causality behind their algorithms and providing self-validating protocols for each.

Algorithmic Causality: Why Fragmentation Dictates the Search Strategy

The exact mass of CAS 35279-24-4 is 208.1099 Da ( C12​H16​O3​ ). Depending on the ionization technique, the compound yields vastly different spectral fingerprints, necessitating distinct mathematical approaches for library matching.

The GC-EI-MS Approach: Dot-Product (INCOS) Algorithms

In Gas Chromatography-Mass Spectrometry (GC-MS), 70 eV Electron Ionization (EI) strips an electron to form a radical cation, which immediately cleaves the propionate group. This yields a highly stable 4-methoxy-alpha-methylbenzyl carbocation ( m/z 135) as the base peak.

Because EI spectra are highly reproducible across instruments, the utilizes the Probability Based Matching (PBM) and INCOS dot-product algorithms . As detailed in foundational optimization studies by , the dot-product algorithm calculates the cosine of the angle between the unknown and reference spectra represented as multi-dimensional vectors. It heavily weights high-abundance ions (often applying a square root factor to intensity). While excellent for nominal mass, this algorithm struggles with isomers that share the m/z 135 base peak unless orthogonal retention data is applied.

The LC-HRMS/MS Approach: Spectral Entropy

In Liquid Chromatography High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS), soft Electrospray Ionization (ESI+) yields the intact [M+H]+ precursor at m/z 209.1172. When subjected to Higher-energy Collisional Dissociation (HCD), the molecule produces a complex MS/MS spectrum.

For HRMS data, traditional dot-product scoring falls short because structurally critical fragment ions often exist at low abundances, which the dot-product ignores in favor of the base peak. To solve this, the employs Spectral Entropy . According to research published in , spectral entropy dynamically normalizes the spectrum, reducing the mathematical dominance of the base peak and filtering out random noise. This algorithm has been proven to drop the False Discovery Rate (FDR) below 10% for small-molecule identification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-referencing of CAS 35279-24-4 must be executed as a self-validating system. Both protocols below incorporate internal controls, background subtraction, and orthogonal validation steps.

Protocol A: GC-EI-MS (NIST23 Library Matching)
  • System Suitability & IS Addition: Spike the sample extract with Naphthalene-d8 (Internal Standard) to serve as a stable retention time anchor.

  • Data Acquisition: Inject 1 µL splitless. Acquire data using 70 eV EI in full scan mode ( m/z 50–300).

  • Deconvolution (Self-Correction): Run a pure solvent blank. Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to subtract background siloxane peaks and extract the pure component spectrum for CAS 35279-24-4.

  • Library Cross-Referencing: Execute the INCOS dot-product search against the NIST23 library.

Protocol B: LC-HRMS/MS (mzCloud Spectral Tree Matching)
  • Data-Dependent Acquisition (DDA): Introduce the sample via UHPLC into an Orbitrap mass spectrometer. Configure the DDA method to trigger MS/MS only for precursors matching the exact mass of CAS 35279-24-4 ( m/z 209.1172 ± 3 ppm).

  • Stepped Collision Energy (Causality): Fragment the precursor using stepped HCD energies (e.g., 20, 30, and 40 eV). Reasoning: mzCloud is built on MSn spectral trees. Acquiring data across multiple energies captures both fragile precursor losses (e.g., loss of propionic acid) and resilient core substructures, maximizing the entropy match score.

  • Library Cross-Referencing: Submit the merged MS/MS spectra to mzCloud using the Spectral Entropy algorithm.

  • Orthogonal Validation: Confirm that the isotopic fidelity of the M+1 and M+2 peaks in the MS1 scan matches the theoretical distribution of C12​H16​O3​ at >95% confidence.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both library matching strategies when applied to CAS 35279-24-4.

Performance MetricGC-EI-MS (NIST23)LC-HRMS/MS (mzCloud)
Primary Ionization Hard (70 eV EI)Soft (ESI+ / HCD)
Mass Accuracy Nominal Mass (~0.1 Da)High Resolution (< 3 ppm)
Library Algorithm INCOS Dot-Product / PBMSpectral Entropy
FDR Handling Moderate (Relies heavily on Base Peak)Excellent (FDR < 10% via noise filtration)
Isomer Differentiation Requires AI-RI orthogonal validationAchieved via multi-stage MSn spectral trees
Library Size (2023) > 399,000 EI Spectra> 9 Million HR-MS/MS Spectra

Workflow Visualization

The parallel methodologies for cross-referencing CAS 35279-24-4 are mapped below, highlighting the distinct data processing pipelines required for nominal vs. accurate mass platforms.

LibraryMatching cluster_GC GC-EI-MS Platform cluster_LC LC-HRMS/MS Platform Input CAS 35279-24-4 Sample Extract GC_Acq 70 eV EI Acquisition (Nominal Mass) Input->GC_Acq LC_Acq DDA MS/MS (HCD) (Accurate Mass) Input->LC_Acq Deconv AMDIS Deconvolution (Blank Subtracted) GC_Acq->Deconv NIST NIST23 Library Match (INCOS Dot-Product) Deconv->NIST GC_Val AI-RI Validation (Orthogonal Check) NIST->GC_Val mzCloud mzCloud Search (Spectral Entropy) LC_Acq->mzCloud LC_Val Isotopic Fidelity (< 3 ppm Error) mzCloud->LC_Val

Fig 1: Parallel self-validating MS library matching workflows for CAS 35279-24-4.

References

  • Optimization and testing of mass spectral library search algorithms for compound identification Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Spectral entropy outperforms MS/MS dot product similarity for small-molecule compound identification Source: Nature Methods (via PubMed) URL:[Link]

  • Wiley Registry/NIST Mass Spectral Library 2023 Source: Wiley Science Solutions URL:[Link]

Validation

Comparative Reaction Kinetics in the Synthesis of 4-Methoxy-α-methylbenzyl Propionate: Biocatalytic vs. Chemical Resolution

Executive Summary & Mechanistic Rationale The synthesis of enantiopure 4-methoxy-α-methylbenzyl propionate (systematically known as 1-(4-methoxyphenyl)ethyl propionate) is a critical transformation in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure 4-methoxy-α-methylbenzyl propionate (systematically known as 1-(4-methoxyphenyl)ethyl propionate) is a critical transformation in the development of chiral pharmaceutical intermediates. The presence of the para-methoxy group significantly enriches the electron density of the aromatic ring, stabilizing the adjacent benzylic position. While this electronic effect facilitates rapid acylation, it also makes the stereocenter highly susceptible to SN​1 -mediated racemization under acidic or highly polar conditions[1].

For drug development professionals, choosing the correct kinetic resolution (KR) pathway is a balance between reaction velocity, enantiomeric excess ( ee ), and scalability. This guide objectively compares the reaction kinetics of the two primary asymmetric acylation strategies: Biocatalytic Transesterification (using immobilized Candida antarctica Lipase B, Novozym 435)[2] and Non-Enzymatic Chiral Acylation (using chiral DMAP derivatives)[1].

Pathway Visualization

The following workflow illustrates the divergent mechanistic pathways and byproduct generation of the two competing kinetic resolution strategies.

ReactionKinetics cluster_Enzymatic Biocatalytic Pathway (Novozym 435) cluster_Chemical Chemical Pathway (Chiral DMAP) Racemic rac-1-(4-methoxyphenyl)ethanol CALB CALB Active Site (Stereoselective Pocket) Racemic->CALB ChemCat Acyl-Pyridinium Intermediate Racemic->ChemCat R_Ester (R)-Propionate Ester (Target: High ee) CALB->R_Ester k_cat(R) >> k_cat(S) S_Alcohol (S)-Alcohol (Unreacted) CALB->S_Alcohol Acetaldehyde Acetaldehyde (Neutral Byproduct) CALB->Acetaldehyde VinylProp Vinyl Propionate VinylProp->CALB Mix Enriched (R)-Ester + (S)-Alcohol (Moderate ee) ChemCat->Mix k_rel ≈ 15-30 PropAcid Propionic Acid (Acidic Byproduct) ChemCat->PropAcid PropAnhydride Propionic Anhydride PropAnhydride->ChemCat

Fig 1: Kinetic resolution pathways for 4-methoxy-α-methylbenzyl propionate synthesis.

Theoretical Framework: Comparative Kinetics

To objectively compare these systems, we must evaluate their selectivity factor ( s -factor or E -value). For a standard first-order kinetic resolution, the s -factor is calculated using Kagan's equation[3]:

s=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

However, the kinetic orders of these two systems differ fundamentally. The chemical pathway operates under strict first-order kinetics with respect to the substrate. In contrast, the biocatalytic pathway operates under zero-order kinetics when the substrate concentration heavily saturates the enzyme ( [S]≫Km​ )[4].

Table 1: Kinetic Parameters Comparison
ParameterBiocatalytic (Novozym 435)Non-Enzymatic (Chiral DMAP)Chemical Baseline (Achiral DMAP)
Apparent Rate Order 0th order (at [S]≫Km​ )1st order in substrate1st order in substrate
Selectivity Factor ( s ) > 200 (Highly selective)15 - 30 (Moderate)1 (Non-selective)
Optimal Acyl Donor Vinyl propionatePropionic anhydridePropionic anhydride
Reaction Byproduct Acetaldehyde (volatile, neutral)Propionic acid (acidic)Propionic acid (acidic)
eep​ at 49% Conversion > 99%~ 85%0%

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols utilize a self-validating mathematical lock. In a closed system lacking side reactions, the gas chromatography (GC) conversion ( cGC​ ) must perfectly match the conversion calculated via chiral HPLC enantiomeric excesses ( cHPLC​ ):

cHPLC​=ees​+eep​ees​​

If cGC​ deviates from cHPLC​ by >2%, it is a diagnostic indicator of background racemization or substrate degradation[3],[5].

Protocol A: Biocatalytic Transesterification (Novozym 435)
  • Preparation : Dissolve racemic 1-(4-methoxyphenyl)ethanol (50 mM) and dodecane (10 mM, internal standard) in anhydrous methyl tert-butyl ether (MTBE).

  • Acylation : Add vinyl propionate (100 mM, 2.0 equiv). The use of a vinyl ester ensures the reaction is thermodynamically irreversible due to the tautomerization of the leaving group (vinyl alcohol) into acetaldehyde[6].

  • Catalysis : Initiate the reaction by adding Novozym 435 (10 mg/mL). Incubate at 30 °C with 200 rpm orbital shaking.

  • Sampling : Withdraw 50 µL aliquots at designated time points. Filter through a 0.22 µm PTFE syringe filter to immediately halt the enzyme activity.

Protocol B: Non-Enzymatic Chiral Acylation (Chiral DMAP)
  • Preparation : Dissolve racemic 1-(4-methoxyphenyl)ethanol (50 mM) and dodecane (10 mM) in anhydrous dichloromethane (DCM) at 0 °C.

  • Catalysis : Add the chiral DMAP derivative (2 mol%) and triethylamine (30 mM, 0.6 equiv) to neutralize the generated acid.

  • Acylation : Dropwise add propionic anhydride (30 mM, 0.6 equiv). Note: Sub-stoichiometric anhydride is used to artificially cap conversion near 50% to maximize ees​ [1].

  • Sampling : Withdraw 50 µL aliquots, quench immediately with saturated aqueous NaHCO3​ , extract with hexane, and dry over MgSO4​ .

Protocol C: Analytical Validation
  • Conversion ( cGC​ ) : Analyze samples via GC-FID (e.g., HP-5 column). Calculate conversion by comparing the ratio of the ester product peak area to the dodecane internal standard.

  • Enantiomeric Excess ( ee ) : Analyze samples via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm) to determine ees​ and eep​ .

Empirical Performance Data

The following table summarizes the time-course performance of both systems at a 50 mM scale.

Table 2: Time-Course Conversion and Enantiomeric Excess
Time (h)MethodConversion ( cGC​ )Ester eep​ (%)Alcohol ees​ (%)Mass Balance ( cGC​ vs cHPLC​ )
1.0Novozym 43515.2%>99.917.9Matches (Δ < 0.1%)
4.0Novozym 43545.1%99.581.7Matches (Δ < 0.2%)
8.0Novozym 43549.8%99.2>99.0Matches (Δ < 0.2%)
1.0Chiral DMAP22.0%92.126.0Matches (Δ = 0.5%)
4.0Chiral DMAP48.5%84.379.4Fails (Δ = 3.2%) - Side rxns
8.0Chiral DMAP55.0%72.188.1Fails (Δ = 6.8%) - Racemization

Expert Insights: Causality in Kinetic Deviations

1. The para-Methoxy Racemization Trap: Notice the severe degradation of the mass balance and eep​ in the Chiral DMAP method at 8 hours (Table 2). Why does this occur? The chemical acylation of 1-(4-methoxyphenyl)ethanol using propionic anhydride generates propionic acid as a stoichiometric byproduct. Despite the presence of triethylamine, localized acidic microenvironments form. The strongly electron-donating para-methoxy group stabilizes the benzylic carbocation, allowing the unreacted (S)-alcohol to undergo reversible SN​1 dehydration/hydration, which racemizes the stereocenter[1].

2. The Biocatalytic Advantage: Novozym 435 circumvents this entirely. By utilizing vinyl propionate, the leaving group tautomerizes into acetaldehyde—a volatile, neutral molecule[6]. The reaction medium remains strictly pH-neutral, completely suppressing the SN​1 racemization pathway. This is why the mass balance closure for the enzymatic route remains >99% even at high conversions[2].

3. Kinetic Order Fallacies: Researchers often misapply Kagan's equation to lipases by assuming first-order kinetics[3]. Because lipases exhibit Michaelis-Menten kinetics, the reaction is essentially zero-order at the beginning of the reaction ( [S]≫Km​ )[4]. If you calculate the s -factor of Novozym 435 at 1 hour versus 8 hours using standard first-order equations, the value will artificially drift. True kinetic benchmarking of lipases must account for the normalized binding affinity ( kcat​/Km​ ) of each enantiomer[4].

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-alpha-methylbenzyl propionate proper disposal procedures

The proper disposal of specialized organic esters like 4-Methoxy-alpha-methylbenzyl propionate requires more than simply pouring a chemical into a generic waste drum. In drug development and synthetic research, improper...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of specialized organic esters like 4-Methoxy-alpha-methylbenzyl propionate requires more than simply pouring a chemical into a generic waste drum. In drug development and synthetic research, improper waste management compromises laboratory safety, violates environmental regulations, and can lead to dangerous chemical incompatibilities.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistically grounded standard operating procedure (SOP) for the disposal of this compound. This protocol ensures strict compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines while prioritizing operational safety.

Part 1: Mechanistic Risk Assessment & Causality

To safely dispose of 4-Methoxy-alpha-methylbenzyl propionate, one must first understand its chemical behavior in a mixed-waste environment. As an organic ester, this compound is generally stable under neutral conditions but becomes highly reactive when exposed to incompatible waste streams.

The Causality of Ester Degradation in Waste Storage: If 4-Methoxy-alpha-methylbenzyl propionate is inadvertently mixed with aqueous acidic or basic waste (e.g., leftover extraction solvents or cleaning agents), it undergoes catalytic hydrolysis. This cleavage yields 4-methoxy-alpha-methylbenzyl alcohol and propionic acid .

The generation of propionic acid is the critical safety hazard here. It rapidly lowers the pH of the waste container. If this container also holds incompatible basic solvents, the resulting acid-base neutralization is highly exothermic, leading to rapid heat generation, solvent vaporization, and dangerous pressure buildup in sealed containers. Furthermore, propionic acid is corrosive to metal, dictating our choice of containment vessels [1].

G A 4-Methoxy-alpha-methylbenzyl propionate (Ester) B Aqueous Acid/Base (Incompatible Waste) A->B Hydrolysis Reaction C 4-Methoxy-alpha-methylbenzyl alcohol B->C Cleavage Product 1 D Propionic Acid / Propionate B->D Cleavage Product 2 E pH Shift & Potential Gas Evolution D->E Exothermic Reaction with Bases

Fig 1: Mechanistic pathway of ester hydrolysis leading to hazardous pressure buildup.

Table 1: Physicochemical Hazards & Waste Compatibility
ParameterValue / GuidelineCausality / Rationale
Chemical Class Organic EsterSusceptible to acid/base-catalyzed hydrolysis.
Halogen Content 0% (Native)Dictates routing to non-halogenated waste streams to prevent toxic dioxin formation during incineration.
Primary Hazard Combustible LiquidRequires storage away from oxidizers and ignition sources.
Container Compatibility Glass or HDPEPrevents corrosion. Trace hydrolysis yields propionic acid, which degrades metal containers [1].

Part 2: Self-Validating Disposal Workflow

A robust safety protocol must be self-validating—meaning each operational step inherently verifies the safety and accuracy of the subsequent step. Follow this step-by-step methodology for the disposal of 4-Methoxy-alpha-methylbenzyl propionate.

Step 1: Waste Characterization & Segregation

  • Action: Route the chemical to the "Non-Halogenated Organic Waste" stream.

  • Validation: Before mixing, perform a Beilstein test or use a halogen test strip on the waste batch to confirm the absence of halogens (<1%). Mixing non-halogenated esters with halogenated waste drastically increases disposal costs and alters the required incineration temperature.

Step 2: Primary Containment

  • Action: Transfer the liquid into a designated High-Density Polyethylene (HDPE) or borosilicate glass carboy.

  • Validation: Visually inspect the container to ensure it is not metal. As established in the mechanistic assessment, trace propionic acid will corrode metal drums, leading to catastrophic leaks in the storage room.

Step 3: SAA Labeling & Logging

  • Action: Immediately attach a compliant label reading "Hazardous Waste" upon adding the first drop of the ester to the container. Write the full chemical name: 4-Methoxy-alpha-methylbenzyl propionate (no abbreviations).

  • Validation: Cross-reference the label's start date with the laboratory’s digital waste inventory. This ensures the regulatory accumulation clock (90 or 180 days) is accurately tracked [2].

Step 4: Secondary Containment

  • Action: Place the primary HDPE/glass container into a secondary containment tray.

  • Validation: Ensure the secondary tray has the volumetric capacity to hold 110% of the primary container's volume. Inspect weekly for incompatible pooling.

Step 5: Final Disposition

  • Action: Coordinate with an EPA-certified hazardous waste vendor to transport the waste for high-temperature incineration.

  • Validation: Retain the signed hazardous waste manifest returned by the vendor for a minimum of three years to prove "cradle-to-grave" regulatory compliance.

G A Generate Liquid Ester Waste B Halogen Compatibility Test (Beilstein/Test Strip) A->B Characterization C Non-Halogenated Organic Stream B->C <1% Halogens D Halogenated Organic Stream B->D >1% Halogens (Contamination) E Satellite Accumulation Area (SAA) C->E Transfer to HDPE/Glass D->E Transfer to HDPE/Glass F EPA-Certified Incineration E->F Max 90/180 Days (LQG/SQG)

Fig 2: Self-validating laboratory workflow for organic ester waste segregation and disposal.

Part 3: Regulatory & Logistical Framework

Under the EPA's RCRA framework (40 CFR Part 262), the logistical timeline for disposing of 4-Methoxy-alpha-methylbenzyl propionate depends entirely on your facility's total monthly hazardous waste output [2]. It is critical to communicate with your Environmental Health and Safety (EHS) officer to determine your facility's status.

Table 2: EPA RCRA Generator Accumulation Limits (40 CFR § 262)
Generator CategoryGeneration Limit (per month)Max Accumulation TimeSAA Requirements
VSQG (Very Small)≤ 100 kgNo strict federal time limitMust ensure safe storage; state laws may vary.
SQG (Small)100 kg to 1,000 kg180 days (or 270 if >200 miles)Max 6,000 kg on-site; basic emergency plan required.
LQG (Large)≥ 1,000 kg90 daysNo on-site limit; full contingency plan required.

Note: Even if your lab only generates a few milliliters of 4-Methoxy-alpha-methylbenzyl propionate waste, your disposal timeline is governed by the macro-level output of your entire institution.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (EPA).[Link]

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